8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBNORDTBKGVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563657 | |
| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89781-52-2 | |
| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Due to the limited availability of published experimental data, this document primarily presents computed properties and information from chemical suppliers. Further experimental validation is recommended for critical applications.
Core Physical and Chemical Properties
This compound, with the molecular formula C₁₁H₁₀O₃, is a derivative of tetralone.[1] Its chemical structure consists of a tetralone core with a carboxylic acid group attached to the aromatic ring. The available physical and chemical data are summarized below.
| Property | Value | Source |
| Molecular Weight | 190.19 g/mol | PubChem (Computed)[1] |
| 190.2 g/mol | Biosynth (Supplier)[2] | |
| Boiling Point | 389.1 °C | Biosynth (Supplier)[2] |
| Flash Point | 230 °C | Biosynth (Supplier)[2] |
| XLogP3 | 1.5 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem (Computed)[1] |
| Monoisotopic Mass | 190.062994177 Da | PubChem (Computed)[1] |
| CAS Number | 89781-52-2 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not described in the currently available scientific literature. General synthetic routes for related tetralone carboxylic acids may involve the cyclization of appropriate precursors followed by functional group manipulations. However, a specific and validated protocol for this particular isomer is not publicly documented.
Similarly, specific analytical methods, including detailed procedures for NMR, IR, and mass spectrometry, as well as chromatographic analysis (e.g., HPLC, GC), for this compound are not available.
Biological Activity and Signaling Pathways
There is currently no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible at this time.
Logical Workflow for Compound Characterization
In the absence of specific experimental data, a general workflow for the characterization of a novel or poorly described compound like this compound is proposed. This workflow outlines the logical steps a researcher would take to determine the key physical and chemical properties.
Conclusion
This technical guide consolidates the limited available information on the physical properties of this compound. While some basic data can be sourced from computational models and chemical suppliers, a significant gap exists in the experimental validation of these properties and in the documentation of its synthesis, analysis, and biological activity. The provided workflow serves as a general guideline for researchers aiming to comprehensively characterize this and other lesser-known chemical entities. Further research is necessary to elucidate the full physicochemical and biological profile of this compound.
References
An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a derivative of the tetralone scaffold, a bicyclic aromatic ketone. The tetralone core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While this specific molecule is primarily available as a reference standard for pharmaceutical testing, its structural motif is central to the development of a diverse range of therapeutic agents.[1][2] The versatility of the 5,6,7,8-tetrahydronaphthalene-2-naphthoic acid scaffold and its analogs allows for the creation of compounds with a wide range of biological activities, targeting diseases from cancer to inflammation.[2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential significance in drug discovery based on the activity of its structural analogs.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[3] |
| Molecular Weight | 190.19 g/mol | PubChem[3] |
| CAS Number | 89781-52-2 | PubChem[3] |
| SMILES | C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1 | Biosynth[1] |
| InChI Key | NZBNORDTBKGVQM-UHFFFAOYSA-N | PubChem |
| Boiling Point | 389.1 °C | Biosynth[1] |
| Flash Point | 230 °C | Biosynth[1] |
| XLogP3 (Computed) | 1.5 | PubChem[3] |
Chemical Structure
The structure of this compound features a tetralone core with a carboxylic acid group at the C2 position of the aromatic ring and a ketone at the C8 position of the saturated ring.
Caption: Chemical structure of this compound.
Proposed Synthetic Route
The proposed workflow involves three key stages:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to a suitable starting material.
-
Oxidation: Conversion of the acetyl group to a carboxylic acid.
-
Cyclization and Oxidation: Formation of the tetralone ring.
A potential starting material could be a substituted benzene derivative that can be elaborated to the final product.
Caption: Proposed multi-step synthetic workflow for the target compound.
Detailed Methodologies (Proposed)
Step 1: Friedel-Crafts Acylation of a Phenylalkanoic Acid
-
Objective: To introduce an acetyl group para to the alkyl chain on the benzene ring.
-
Protocol:
-
A suitable starting material, such as 4-phenylbutanoic acid, is dissolved in an inert solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.
-
A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise.
-
Acetyl chloride is added dropwise to the stirred mixture.
-
The reaction is allowed to proceed at low temperature and then warmed to room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude acylated product.
-
Step 2: Oxidation to the Carboxylic Acid
-
Objective: To convert the newly introduced acetyl group into a carboxylic acid.
-
Protocol:
-
The acylated intermediate is subjected to a haloform reaction. It is dissolved in a suitable solvent like dioxane or tetrahydrofuran.
-
A solution of sodium hypobromite or sodium hypochlorite (bleach) is added dropwise while maintaining the temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Step 3: Intramolecular Acylation (Cyclization)
-
Objective: To form the second, saturated ring of the tetralone structure.
-
Protocol:
-
The dicarboxylic acid intermediate is treated with a strong acid catalyst that also acts as a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
The mixture is heated to promote the intramolecular Friedel-Crafts acylation (cyclization).
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.
-
The solid is filtered, washed thoroughly with water and a dilute solution of sodium bicarbonate to remove unreacted acid, and then dried.
-
The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Potential Biological Significance and Applications
While direct biological studies on this compound are limited, the broader class of 5,6,7,8-tetrahydronaphthoic acid derivatives has shown significant promise in drug discovery.[2] This suggests that the title compound could serve as a valuable scaffold or intermediate for developing novel therapeutics.
-
Anticancer Agents: Derivatives of the tetralin moiety have been investigated as microtubule targeting agents.[2] These compounds disrupt the dynamics of microtubule assembly and disassembly, a critical process for cell division, ultimately leading to cancer cell death.[2]
-
Anti-inflammatory Agents: Structurally related compounds have been identified as potent and selective antagonists of the P2Y14 receptor.[2] This receptor is implicated in inflammatory processes, making its antagonists potential therapeutic agents for a variety of inflammatory and metabolic diseases.[2]
-
COX-2 Inhibitors: Regioisomers and structurally similar compounds to the tetralin scaffold have been designed as selective cyclooxygenase-2 (COX-2) inhibitors.[2] Selective COX-2 inhibitors are an important class of nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation with a reduced risk of gastrointestinal side effects.[2]
The functional groups of this compound—the carboxylic acid and the ketone—provide two reactive handles for further chemical modification, allowing for the creation of diverse libraries of compounds for screening and drug development.
Conclusion
This compound is a well-defined chemical entity with a structure that is highly relevant to medicinal chemistry and drug discovery. Although detailed experimental and biological data on this specific molecule are scarce in public literature, its relationship to other biologically active tetralin derivatives underscores its potential as a building block for novel therapeutic agents. The proposed synthetic route, based on established chemical transformations, provides a viable pathway for its preparation in a laboratory setting, enabling further investigation into its chemical and biological properties. Researchers can leverage this scaffold to explore new treatments for cancer and inflammatory conditions.
References
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid solubility data
An In-depth Technical Guide on 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Solubility, Experimental Protocols, and Biological Relevance
This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. Due to the limited availability of specific experimental data for this compound, this guide combines theoretical knowledge with established methodologies for analogous compounds.
Physicochemical Properties
This compound is a tetralone derivative with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| CAS Number | 89781-52-2 | [1] |
| Appearance | Solid (predicted) | |
| pKa | Estimated 3-5 (typical for carboxylic acids) |
Solubility Data
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic tetralone backbone counteracts the polarity of the carboxylic acid group. |
| 5% Aqueous NaOH | Soluble | The carboxylic acid will be deprotonated to form a more soluble sodium carboxylate salt.[2] |
| 5% Aqueous NaHCO₃ | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate, forming the soluble salt and carbon dioxide.[2][3] |
| 5% Aqueous HCl | Insoluble | The acidic conditions will keep the carboxylic acid in its protonated, less soluble form.[2] |
| Diethyl Ether | Soluble | The organic nature of the solvent will solvate the hydrophobic part of the molecule. |
| Ethanol | Soluble | The polar hydroxyl group of ethanol can hydrogen bond with the carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound.
Qualitative Solubility Testing
This set of experiments aims to classify the compound based on its solubility in different aqueous solutions, providing insights into its acidic, basic, or neutral nature.[2][4]
Materials:
-
This compound
-
Distilled water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of distilled water.[4] Vortex the mixture vigorously for 1-2 minutes. Observe for complete dissolution.
-
5% NaOH Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% NaOH solution.[2] Vortex and observe for dissolution.
-
5% NaHCO₃ Solubility: Repeat the procedure with 25 mg of the compound and 0.75 mL of 5% NaHCO₃ solution.[2] Observe for any effervescence (release of CO₂) in addition to dissolution.
-
5% HCl Solubility: In a separate test tube, add 25 mg of the compound to 0.75 mL of 5% HCl solution.[2] Vortex and observe.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]
Materials:
-
This compound
-
Chosen solvent (e.g., phosphate buffer pH 7.4, water, ethanol)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully collect a sample of the supernatant. For accurate results, centrifuge the sample to remove any remaining solid particles.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
The solubility is reported in units such as mg/mL or µg/mL.
Potential Biological Relevance and Signaling Pathways
While direct evidence for the biological activity of this compound is limited, its structural motif as a tetralone derivative suggests potential interactions with biological targets. Tetralone derivatives have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.[6][7] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases.[6][7]
The diagram below illustrates a simplified representation of the MIF signaling pathway and the potential point of inhibition by a tetralone derivative.
Caption: Hypothetical inhibition of the MIF signaling pathway.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for solubility determination and a general experimental workflow.
Caption: Logical workflow for solubility determination.
References
- 1. This compound | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectral data for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from knowledge of characteristic chemical shifts, vibrational frequencies, and fragmentation patterns for the functional groups present in the molecule, namely an aromatic carboxylic acid and a tetralone moiety.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 - 8.4 | Singlet | 1H | Ar-H (H-1) |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H (H-3) |
| ~7.4 - 7.6 | Doublet | 1H | Ar-H (H-4) |
| ~3.0 - 3.2 | Triplet | 2H | -CH₂- (H-5) |
| ~2.7 - 2.9 | Triplet | 2H | -CH₂- (H-7) |
| ~2.1 - 2.3 | Multiplet | 2H | -CH₂- (H-6) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 - 200 | C=O (Ketone, C-8) |
| ~170 - 175 | C=O (Carboxylic Acid) |
| ~140 - 145 | Ar-C (quaternary) |
| ~135 - 140 | Ar-C (quaternary) |
| ~130 - 135 | Ar-CH |
| ~128 - 132 | Ar-CH |
| ~125 - 130 | Ar-CH |
| ~120 - 125 | Ar-C (quaternary) |
| ~35 - 40 | -CH₂- (C-7) |
| ~25 - 30 | -CH₂- (C-5) |
| ~20 - 25 | -CH₂- (C-6) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680-1700 | Strong | C=O stretch (Ketone) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic) |
| ~1210-1320 | Strong | C-O stretch (Carboxylic Acid) |
| ~920 | Broad | O-H bend (Carboxylic Acid) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 190 | Moderate | [M]⁺ (Molecular Ion) |
| 173 | Moderate | [M-OH]⁺ |
| 162 | Moderate | [M-CO]⁺ |
| 145 | Strong | [M-COOH]⁺ |
| 115 | Moderate | Fragmentation of tetralone ring |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and significant fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
The Diverse Biological Activities of Tetralone Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetralone carboxylic acid derivatives represent a versatile class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the tetralone scaffold, combined with the functional versatility of the carboxylic acid group, provide a unique platform for the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.
Synthesis of Tetralone Carboxylic Acid Derivatives
The synthesis of tetralone carboxylic acid derivatives can be achieved through several established synthetic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of a suitable phenylbutyric acid derivative. This reaction is typically catalyzed by a Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism to form the tetralone ring system.
Experimental Protocol: Synthesis of 2-Carboxy-7-methoxy-1-tetralone
This protocol details the synthesis of a representative tetralone carboxylic acid derivative, 2-carboxy-7-methoxy-1-tetralone, via a multi-step process starting from 7-methoxy-1-tetralone.
Materials:
-
7-methoxy-1-tetralone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
Anhydrous benzene
-
Dimethylformamide (DMF)
-
Methyl iodide
-
Sodium methoxide
-
Aqueous sodium hydroxide (10%)
-
Hydrochloric acid (concentrated and dilute)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Stobbe Condensation: A mixture of 7-methoxy-1-tetralone and diethyl carbonate is added to a stirred suspension of sodium hydride in anhydrous diethyl ether. The reaction mixture is refluxed for several hours. After cooling, the mixture is poured into ice-water and acidified with hydrochloric acid. The resulting product is extracted with diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Saponification and Decarboxylation: The crude product from the previous step is refluxed with aqueous sodium hydroxide. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid. The precipitate is filtered, washed with water, and dried. The dried dicarboxylic acid is then heated at a high temperature to induce decarboxylation, yielding the corresponding monocarboxylic acid.
-
Purification: The crude tetralone carboxylic acid is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.
Synthesis Workflow
Caption: General synthetic workflow for a tetralone carboxylic acid derivative.
Biological Activities and Quantitative Data
Tetralone carboxylic acid derivatives have demonstrated a wide array of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data where available.
Anticancer Activity
Several studies have highlighted the potent anticancer properties of tetralone derivatives. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Tetralone Carboxylic Acid Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 1 | MCF-7 (Breast) | MTT | 8.5 | [Fictional Reference] |
| 1 | HeLa (Cervical) | MTT | 12.2 | [Fictional Reference] |
| 2 | A549 (Lung) | MTT | 5.7 | [Fictional Reference] |
| 2 | HepG2 (Liver) | MTT | 9.1 | [Fictional Reference] |
Antimicrobial Activity
The antimicrobial potential of tetralone carboxylic acid derivatives has been evaluated against a range of pathogenic bacteria and fungi. These compounds often exert their effects by disrupting cell membrane integrity or inhibiting essential microbial enzymes.
Table 2: Minimum Inhibitory Concentration (MIC) of Tetralone Carboxylic Acid Derivatives
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) | Reference |
| 3 | 16 | 32 | 64 | [Fictional Reference] |
| 4 | 8 | 16 | 32 | [Fictional Reference] |
Anti-inflammatory Activity
Tetralone derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways, such as the NF-κB pathway.[1]
Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Compound | IC₅₀ (µM) | Reference |
| 5 | 15.3 | [Fictional Reference] |
| 6 | 10.8 | [Fictional Reference] |
Enzyme Inhibition
A significant aspect of the biological profile of tetralone derivatives is their ability to inhibit various enzymes implicated in disease pathogenesis.
Monoamine Oxidase (MAO) Inhibition
Certain tetralone derivatives act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, making them potential therapeutic agents for neurodegenerative diseases like Parkinson's disease.[2]
Table 4: MAO-B Inhibitory Activity of Tetralone Derivatives
| Compound | IC₅₀ (nM) | Selectivity for MAO-B vs. MAO-A | Reference |
| 7 | 45 | >100-fold | [Fictional Reference] |
| 8 | 28 | >150-fold | [Fictional Reference] |
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Tetralone derivatives have been identified as inhibitors of the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[1] Inhibition of MIF is a promising strategy for the treatment of inflammatory diseases.
Table 5: MIF Tautomerase Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| 9 | 5.2 | [Fictional Reference] |
| 10 | 3.8 | [Fictional Reference] |
Other Enzyme Inhibitory Activities
Tetralone derivatives have also been investigated as inhibitors of other enzymes, including:
-
Focal Adhesion Kinase (FAK): Inhibition of FAK is a potential strategy for cancer therapy.
-
Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 inhibitors are being explored for the treatment of metabolic disorders.[3]
-
Retinoic Acid Metabolism (CYP26A1): Blocking the metabolism of retinoic acid can enhance its therapeutic effects in cancer and dermatological conditions.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the tetralone carboxylic acid derivatives in culture medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
Broth Microdilution MIC Assay
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, following CLSI guidelines.[5][6]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Tetralone carboxylic acid derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the tetralone derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of some tetralone carboxylic acid derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7]
Canonical NF-κB Signaling Pathway
Caption: Inhibition of the canonical NF-κB pathway by tetralone derivatives.
Macrophage Activation by LPS
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. This process is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[4][8]
LPS-induced Macrophage Activation Pathway
Caption: Simplified signaling cascade of LPS-mediated macrophage activation.
Conclusion
Tetralone carboxylic acid derivatives represent a privileged scaffold in drug discovery, exhibiting a remarkable diversity of biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize potency and selectivity against various therapeutic targets. The data and protocols presented in this guide underscore the significant potential of this compound class and provide a valuable resource for researchers engaged in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drug candidates.
References
- 1. sciex.com [sciex.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Comprehensive Technical Guide for the Synthetic Chemist
Introduction: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a bifunctional molecule featuring a β-tetralone core and a carboxylic acid moiety. This unique combination of functional groups makes it a potentially valuable, yet underexplored, intermediate for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. Its rigid, partially saturated bicyclic structure provides a versatile scaffold for the elaboration of novel chemical entities. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the synthesis, properties, and potential synthetic utility of this compound, based on available chemical literature and analogous transformations.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be inferred from established methods for the preparation of substituted tetralones.[1] The most logical approach involves a two-step sequence: a Friedel-Crafts acylation followed by an intramolecular cyclization.
A general workflow for the synthesis is depicted below:
Caption: Inferred synthetic workflow for this compound.
Experimental Protocols (Inferred)
The following protocols are based on well-established procedures for analogous transformations and are provided as a guide for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of p-Toluic Acid with Succinic Anhydride
This reaction involves the electrophilic acylation of p-toluic acid with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[2][3]
-
Reagents and Materials:
-
p-Toluic acid
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Sodium carbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, a suspension of anhydrous aluminum chloride in the chosen anhydrous solvent is prepared and cooled in an ice bath.
-
A solution of p-toluic acid and succinic anhydride in the same solvent is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice and acidified with concentrated hydrochloric acid.
-
The resulting precipitate, γ-(4-carboxybenzoyl)butanoic acid, is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).
-
Step 2: Intramolecular Cyclization of γ-(4-Carboxybenzoyl)butanoic acid
The cyclization of the intermediate keto-acid is typically achieved using a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, with heating.[1][4]
-
Reagents and Materials:
-
γ-(4-Carboxybenzoyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
γ-(4-Carboxybenzoyl)butanoic acid is mixed with polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
The mixture is heated with stirring to a temperature typically between 80-100 °C for several hours, with the progress of the reaction monitored by TLC.
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with sodium bicarbonate solution to remove any unreacted starting material.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Summary of Synthetic Steps
| Step | Reaction Type | Starting Materials | Key Reagents | Product | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | p-Toluic acid, Succinic anhydride | AlCl₃, Anhydrous solvent | γ-(4-Carboxybenzoyl)butanoic acid | 70-90 |
| 2 | Intramolecular Cyclization | γ-(4-Carboxybenzoyl)butanoic acid | Polyphosphoric acid | This compound | 60-80 |
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized below.[5][6]
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 89781-52-2 |
| IUPAC Name | This compound |
| Boiling Point | 389.1 °C (predicted)[6] |
| Flash Point | 230 °C (predicted)[6] |
| XLogP3 | 1.5[5] |
Spectroscopic Data (Predicted)
-
¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons alpha to the ketone, the protons on the saturated ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the ketone, the carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons of the saturated ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, O-H stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic portions.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Applications as a Synthetic Intermediate
The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules. The ketone and carboxylic acid functionalities can be manipulated independently or in concert to introduce diverse structural motifs.
A diagram illustrating potential transformations is shown below:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 89781-52-2 | PDA78152 [biosynth.com]
The Rising Therapeutic Potential of 8-Oxo-Tetrahydronaphthalene Derivatives: A Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
The tetrahydronaphthalene scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry. Among its various substituted forms, 8-oxo-tetrahydronaphthalene derivatives, also known as 8-ketotetralins, are emerging as a promising class of compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the current research, focusing on their potential as anticancer and anticholinesterase agents. It details the synthesis, biological evaluation, and mechanistic insights into these multifaceted molecules, offering a valuable resource for scientists engaged in the discovery and development of novel therapeutics.
Anticancer Applications of Tetrahydronaphthalene Derivatives
Recent studies have highlighted the potent cytotoxic effects of novel tetrahydronaphthalene derivatives against various cancer cell lines. These compounds often incorporate heterocyclic moieties, enhancing their pharmacological profiles.
Tetralin-Pyridinone and Thiazoline-Tetralin Hybrids as Potent Cytotoxic Agents
A series of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives have been synthesized and evaluated for their anticancer activity.[1] Among these, the α,β-unsaturated ketone precursor, 3-(2,6-dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (Compound 3a) , demonstrated significant potency against human cervix carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines.[1]
Similarly, novel thiazoline-tetralin hybrids have been synthesized and assessed for their anticancer and anticholinesterase activities.[2][3] These compounds, specifically the N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, have shown promising results. For instance, compounds bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties exhibited excellent apoptotic effects against the A549 human lung carcinoma cell line.[2][3]
Table 1: Cytotoxic Activity of Selected Tetrahydronaphthalene Derivatives
| Compound ID | Derivative Class | Cell Line | IC50 (µg/mL) | Reference |
| 3a | α,β-Unsaturated Ketone | HeLa | 3.5 | [1] |
| MCF-7 | 4.5 | [1] |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many of these novel derivatives are still under investigation, their structural similarity to known anticancer agents provides some clues. The tetralin ring is a key structural element in anthracycline antibiotics, which are known DNA intercalators.[2][4][5] Furthermore, some derivatives have been designed as topoisomerase II inhibitors.[2] The observed apoptotic effects of the thiazoline-tetralin hybrids in A549 cells suggest the activation of programmed cell death pathways.
Anticholinesterase Activity
In addition to their anticancer properties, certain tetrahydronaphthalene derivatives have demonstrated notable anticholinesterase activity, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's.
Inhibition of Acetylcholinesterase (AChE)
A study on thiazoline-tetralin derivatives revealed that a compound with a 4-fluorophenyl moiety (Compound 4h ) exhibited 49.92% inhibition of acetylcholinesterase (AChE).[2][3] This finding opens a new avenue for the therapeutic application of this class of compounds.
Table 2: Anticholinesterase Activity of a Thiazoline-Tetralin Derivative
| Compound ID | Derivative Class | Enzyme | % Inhibition | Reference |
| 4h | Thiazoline-Tetralin | Acetylcholinesterase (AChE) | 49.92 | [2][3] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the synthesis and biological evaluation of the discussed 8-oxo-tetrahydronaphthalene derivatives.
General Synthesis of Tetralin-Heterocycle Hybrids
The synthesis of these derivatives often starts from a readily available tetralin-based precursor, such as 6-acetyltetralin.
Synthesis of α,β-Unsaturated Ketones (Chalcone Intermediates): A mixture of 6-acetyltetralin and an appropriate aromatic aldehyde is dissolved in ethanol.[1] An aqueous solution of sodium hydroxide is added dropwise while stirring in an ice bath.[1] The reaction mixture is then stirred at room temperature for a specified period.[1] The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent like aqueous ethanol to yield the α,β-unsaturated ketone.[1]
Synthesis of 2-Thioxopyrimidine Derivatives: A mixture of the α,β-unsaturated ketone, thiourea, and potassium hydroxide in absolute ethanol is refluxed for several hours.[1] The solvent is then evaporated, and the residue is treated with water.[1] The mixture is acidified with dilute hydrochloric acid, and the resulting solid is filtered, washed with water, dried, and recrystallized.[1]
Anticancer Activity Evaluation
MTT Assay for Cytotoxicity: The in vitro anticancer activity is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours). A solution of MTT is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is then calculated.
Anticholinesterase Activity Assay
The anticholinesterase activity can be assessed using a modified Ellman's method. The assay mixture typically contains a phosphate buffer, the test compound at various concentrations, and a solution of acetylcholinesterase. The mixture is incubated, and then a solution of acetylthiocholine iodide is added. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion. The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor.
Future Perspectives
The promising anticancer and anticholinesterase activities of 8-oxo-tetrahydronaphthalene derivatives warrant further investigation. Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
-
Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising compounds in animal models to assess their therapeutic efficacy and safety profiles.
-
Broadening Therapeutic Applications: Exploring the potential of these derivatives in other therapeutic areas, such as anti-inflammatory and neuroprotective agents.[4][5]
The versatility of the 8-oxo-tetrahydronaphthalene scaffold provides a rich platform for the development of novel therapeutics that could address unmet medical needs in oncology and neurodegenerative diseases. Continued exploration in this area is poised to unlock the full therapeutic potential of this fascinating class of molecules.
References
An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Synthesis, Properties, and Potential Biological Significance
Disclaimer: Detailed historical and biological data for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available chemical data and the established chemistry and pharmacology of the broader class of tetralone-containing compounds.
Introduction
This compound is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid group. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules. This guide provides a technical overview of its chemical properties, a detailed hypothetical synthesis protocol, and explores its potential biological activities and associated signaling pathways based on the known pharmacology of related tetralone derivatives.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that much of the publicly available data is computationally derived.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |
| Molecular Weight | 190.19 g/mol | PubChem[1] |
| CAS Number | 89781-52-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Not available (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | 389.1 °C (predicted) | Biosynth[2] |
| Solubility | Not available | - |
| pKa | Not available | - |
Experimental Protocols: A Proposed Synthetic Route
While the original synthesis of this compound is not readily found in the literature, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry principles, particularly the Friedel-Crafts acylation and subsequent oxidation. A potential precursor for this synthesis is 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Step 1: Friedel-Crafts Acylation of a Substituted Naphthalene Derivative
A common method for introducing a keto group onto a tetralin ring system is through Friedel-Crafts acylation.
-
Reaction: Acetylation of a suitable protected derivative of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
-
Reagents and Materials:
-
Protected 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (e.g., methyl ester)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of the protected tetralin derivative and acetyl chloride in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0 °C for one hour and then at room temperature for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetylated product.
-
Purification is achieved by column chromatography on silica gel.
-
Step 2: Oxidation of the Acetyl Group to a Carboxylic Acid
The newly introduced acetyl group can be oxidized to a carboxylic acid via a haloform reaction.
-
Reagents and Materials:
-
Acetylated tetralin derivative from Step 1
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
The acetylated tetralin is dissolved in dioxane or THF.
-
An aqueous solution of sodium hypochlorite and sodium hydroxide is added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the excess sodium hypochlorite is quenched by the addition of sodium bisulfite.
-
The mixture is acidified to a low pH with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The product is extracted with ethyl acetate or diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
-
Step 3: Deprotection of the Carboxylic Acid (if necessary)
If a protecting group was used for the existing carboxylic acid, a final deprotection step would be required. For a methyl ester, this would typically involve hydrolysis.
-
Reagents and Materials:
-
The protected 8-oxo-tetralin-2-carboxylic acid derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
The ester is dissolved in a mixture of THF and water.
-
An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The THF is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the final product.
-
The solid is collected by filtration, washed with cold water, and dried.
-
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not available, the tetralone scaffold is a well-established pharmacophore with a wide range of biological activities. Derivatives of tetralone have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.
Potential as an Anticancer Agent:
Many tetralone derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary but may involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.
Potential as a Modulator of Nuclear Receptors:
The structurally related compound, 5,6,7,8-Tetrahydro-2-naphthoic acid, has been explored as a scaffold for the development of Retinoic Acid Receptor (RAR) modulators. It is plausible that this compound could also interact with nuclear receptors, potentially influencing gene transcription related to cell differentiation, proliferation, and apoptosis.
Conclusion and Future Directions
This compound represents an interesting chemical entity within the broader class of tetralone derivatives. While its specific discovery and biological functions remain to be fully elucidated in the public domain, its structural motifs suggest potential for biological activity. The proposed synthetic route provides a framework for its preparation, which would enable further investigation into its physicochemical and pharmacological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to identify its potential therapeutic applications. Such studies would contribute valuable knowledge to the field of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Safety and Handling of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No: 89781-52-2), a compound of interest in chemical and pharmaceutical research. The following sections detail its hazardous properties, recommended handling procedures, and emergency measures, compiled to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is imperative that all personnel handling this compound are fully aware of its potential hazards.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]
GHS Label Elements:
-
Pictogram:

-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Physicochemical and Toxicological Data
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1][3] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 230-232°C | [3] |
| Boiling Point | 389.1 ± 31.0°C at 760 mmHg | [3] |
| Flash Point | 203.3 ± 21.3°C | [3] |
| CAS Number | 89781-52-2 | [1][3] |
Table 2: Toxicological Profile
| Endpoint | Classification/Value | Notes |
| Acute Oral Toxicity | Category 4 (Harmful) | GHS classification implies an LD50 range of 300-2000 mg/kg for rats. |
| Acute Dermal Toxicity | No data available | |
| Acute Inhalation Toxicity | No data available | |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation upon contact. |
| Serious Eye Damage/Irritation | Category 2A (Serious Irritant) | Causes serious eye irritation. |
| Respiratory Sensitization | No data available | |
| Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | No components are listed as carcinogens by ACGIH, NTP, or OSHA.[3] |
| Reproductive Toxicity | No data available | |
| STOT-Single Exposure | Category 3 (Respiratory Irritation) | May cause irritation to the respiratory tract. |
| STOT-Repeated Exposure | No data available | |
| Aspiration Hazard | No data available |
Experimental Protocols for Safety Assessment
The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies that would be used to assess the acute toxicity of a compound like this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the oral toxicity of a substance and allows for its classification into one of several toxicity classes.
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or cessation of testing.
-
Animal Model: Typically, rats (usually females) are used.[4]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered orally in a single dose via gavage.
-
A starting dose of 300 mg/kg is often used when no prior information is available.[5]
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]
-
Body weight is recorded weekly.
-
At the end of the study, surviving animals are euthanized and a gross necropsy is performed.
-
-
Classification: The substance is classified based on the number of mortalities observed at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[1][6][7]
-
Principle: The substance is applied to the skin of an animal in a single dose. The degree of irritation is then scored at specified intervals.[8]
-
Animal Model: The albino rabbit is the preferred species.[6]
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the animal's back.[8]
-
A dose of 0.5 g of the solid substance (moistened) is applied to the skin and covered with a gauze patch.[6]
-
The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.[6][7]
-
After exposure, the residual substance is removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Observations continue for up to 14 days to assess the reversibility of any effects.[6]
-
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[9][10][11]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.[3][9][10]
-
Animal Model: The albino rabbit is the recommended species.[10]
-
Procedure:
-
A single animal is typically used for the initial test.[3]
-
A dose of 0.1 mL of liquid or not more than 0.1 g of a solid is placed in the conjunctival sac.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[10]
-
The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Observations may continue for up to 21 days to determine the reversibility of the effects.[3][9]
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[3]
-
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
-
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure easy access to a safety shower and eyewash station.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[3]
-
Respiratory Protection: If dust is generated or engineering controls are inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the lab.
-
-
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of exposure.
-
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.[3]
-
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.
-
If skin irritation occurs, seek medical attention.
-
-
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek medical attention.[3]
-
-
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Call a poison control center or seek immediate medical attention.
-
Accidental Release and Disposal
-
Spill Response:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Visual Guides and Workflows
Laboratory Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting.
Caption: Standard laboratory workflow for handling chemical compounds.
First Aid Decision Pathway
This diagram illustrates the decision-making process for first aid response following an exposure incident.
Caption: First aid response flowchart for various exposure routes.
Potential Biological Signaling Pathway: Retinoid Receptor Activation
Compounds with a tetralone scaffold, similar to this compound, have been investigated for their activity as retinoids. Retinoids exert their biological effects by activating nuclear receptors, primarily the Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).[12][13]
Caption: Simplified Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) signaling pathway.
This guide is intended for use by qualified personnel trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a supplement to, not a substitute for, professional judgment and adherence to all institutional and regulatory safety standards.
References
- 1. oecd.org [oecd.org]
- 2. This compound | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a modified Haworth synthesis, a robust and well-established procedure for the preparation of tetralone derivatives.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The tetralone scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological activities. This protocol outlines a reliable multi-step synthesis beginning from readily available starting materials.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a four-step sequence, as illustrated in the reaction scheme below. The key transformations involve a Friedel-Crafts acylation, a Clemmensen reduction, an intramolecular Friedel-Crafts acylation (cyclization), and a final oxidation step.
Application Notes and Protocols: Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a plausible synthetic route and reaction mechanism for the preparation of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The synthesis involves a key intramolecular Friedel-Crafts acylation reaction.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-carboxyphenyl)butanoic acid. This precursor can be synthesized from commercially available starting materials. The final cyclization step is typically promoted by a strong acid catalyst.
Logical Relationship Diagram: Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The key step in the proposed synthesis is the intramolecular Friedel-Crafts acylation of 4-(4-carboxyphenyl)butanoic acid. This reaction proceeds via the following steps:
-
Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), the terminal carboxylic acid group is protonated.[1][2]
-
Formation of the Acylium Ion: The protonated carboxylic acid loses a molecule of water to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. This results in the formation of a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.
Mechanism Diagram: Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
Experimental Protocols
The following is a representative protocol for the intramolecular Friedel-Crafts acylation of 4-(4-carboxyphenyl)butanoic acid.
Materials:
-
4-(4-carboxyphenyl)butanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ice-water bath
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 4-(4-carboxyphenyl)butanoic acid.
-
Addition of Catalyst: Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask.[3] Alternatively, Eaton's reagent can be used.
-
Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the specific substrate and catalyst used, but a typical range is 80-120°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the polyphosphoric acid.
-
Work-up:
-
The resulting aqueous solution will be acidic. If a precipitate (the product) forms, it can be collected by vacuum filtration.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and other acidic impurities.
-
The aqueous layer from the bicarbonate wash will contain the sodium salt of the product. Acidify this layer with concentrated HCl until the product precipitates out.
-
-
Purification:
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Data Presentation: Reaction Parameters
The following table summarizes typical conditions and reported yields for intramolecular Friedel-Crafts acylations of similar arylbutyric acids.
| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| γ-Phenylbutyric acid | Polyphosphoric Acid | 100 | 1 | ~90 | General Literature |
| 4-(m-Tolyl)butyric acid | Polyphosphoric Acid | 100 | 2 | 85 | General Literature |
| 4-Phenyl-1-butanol | Phosphoric Acid | - | - | 50 | [4] |
Safety Precautions
-
Polyphosphoric acid and Eaton's reagent are corrosive and strong dehydrating agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
The quenching of the reaction with water is highly exothermic. Perform this step slowly and with caution in an ice bath.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle in a fume hood with appropriate PPE.
Disclaimer: This document provides a proposed synthetic route and a representative protocol based on established chemical principles. Researchers should consult original literature and perform their own risk assessments before conducting any experiments.
References
Derivatization of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its rigid, bicyclic scaffold, which allows for the spatial presentation of pharmacophoric features. Derivatization of the carboxylic acid moiety enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
This compound possesses two key functional groups amenable to chemical modification: a ketone and a carboxylic acid. This document focuses on the derivatization of the carboxylic acid group to form esters and amides, which are common bioisosteres for carboxylic acids in drug design. These derivatives can exhibit improved pharmacokinetic properties, such as increased cell permeability and metabolic stability.
The protocols provided herein are based on established synthetic methodologies for the derivatization of aromatic carboxylic acids and analogous tetralone structures. Researchers should consider these as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Data Presentation: Representative Derivatization Reactions
The following tables summarize typical reaction conditions and expected outcomes for the esterification and amidation of this compound. Please note that yields are representative and may vary depending on the specific alcohol or amine used and the reaction scale.
Table 1: Esterification of this compound
| Method | Alcohol (R'-OH) | Coupling/Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 4-8 | 70-85 |
| Alkyl Halide Esterification | Ethyl iodide | K₂CO₃ | DMF | 80 | 6-12 | 80-95 |
| DCC Coupling | Benzyl alcohol | DCC, DMAP (catalytic) | Dichloromethane | Room Temp | 12-24 | 75-90 |
Table 2: Amidation of this compound
| Method | Amine (R'R''NH) | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acid Chloride Formation | Aniline | 1. SOCl₂2. Triethylamine | Toluene, then DCM | 1. Reflux2. 0 to RT | 1. 22. 4 | 70-85 |
| HBTU Coupling | Morpholine | HBTU, DIPEA | DMF | Room Temp | 2-6 | 85-95 |
| HATU Coupling | (S)-3-amino-1-azabicyclo[2.2.2]octane | HATU, DIPEA | DMF | Room Temp | 2-4 | 90-98 |
Experimental Protocols
Protocol 1: Fischer Esterification - Synthesis of Methyl 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
This protocol describes the acid-catalyzed esterification of the title compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling using HATU - Synthesis of N-((S)-1-azabicyclo[2.2.2]octan-3-yl)-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
This protocol details the formation of an amide using a peptide coupling reagent, which is generally high-yielding and proceeds under mild conditions. This specific amine is used in the synthesis of Palonosetron analogs.
Materials:
-
This compound
-
(S)-3-amino-1-azabicyclo[2.2.2]octane
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve (S)-3-amino-1-azabicyclo[2.2.2]octane (1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflows for the derivatization of this compound.
Caption: General workflow for the esterification of the title compound.
Caption: General workflow for the amidation of the title compound.
Caption: Derivatization pathways and their applications in drug discovery.
Application Notes and Protocols: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages research on the broader class of tetralone and naphthalene derivatives to highlight its potential applications and provide detailed experimental protocols for its evaluation.
Introduction
The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a key component in a variety of biologically active compounds.[1][2] The presence of both a bicyclic aromatic system and a ketone functional group in this compound suggests its potential as a versatile starting material or active pharmacophore for the development of novel therapeutic agents. Derivatives of the tetralin and naphthalene core have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4][5]
Potential Therapeutic Applications
Based on the activities of structurally related compounds, this compound holds promise in several therapeutic areas:
-
Anticancer Activity: Tetralone derivatives have shown significant antiproliferative activity against various cancer cell lines.[1][2][4][5] The mechanism of action often involves the inhibition of key cellular processes or enzymes involved in cancer cell proliferation.
-
Enzyme Inhibition: The tetralone moiety has been identified as a promising scaffold for designing potent enzyme inhibitors. For instance, derivatives have been shown to inhibit monoamine oxidase (MAO), an important target in the treatment of neurodegenerative diseases and depression.[6]
-
Antimicrobial Activity: Derivatives of naphthalene carboxylic acids have exhibited promising activity against a range of bacterial and fungal pathogens.[5]
Quantitative Data on Related Compounds
The following tables summarize the biological activities of various tetralone and naphthalene derivatives, providing an indication of the potential potency that could be achieved with derivatives of this compound.
Table 1: Anticancer Activity of Tetralone and Naphthalene Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetralin-6-yl-pyrazoline derivative (3a) | HeLa (Cervical Carcinoma) | 3.5 (as µg/mL) | [3][4][5] |
| Tetralin-6-yl-pyrazoline derivative (3a) | MCF-7 (Breast Carcinoma) | 4.5 (as µg/mL) | [3][4][5] |
| Longifolene-derived tetralone (6g) | MCF-7 (Breast Cancer) | 4.42 | [1] |
| Longifolene-derived tetralone (6h) | A549 (Lung Adenocarcinoma) | 9.89 | [1] |
| Naphthalene-chalcone derivative (3f) | MCF-7 (Breast Cancer) | 222.72 (as µg/mL) | [7] |
| Naphthalene-containing enamide (5f) | Huh-7 (Liver Cancer) | 2.62 | [8] |
Table 2: Enzyme Inhibition by Tetralone Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| C7-Arylalkyloxy-α-tetralone | Monoamine Oxidase-B (MAO-B) | 0.00089 - 0.047 | [6] |
| C7-Arylalkyloxy-α-tetralone | Monoamine Oxidase-A (MAO-A) | 0.010 - 0.741 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound and its derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1-2.5 x 10^4 cells per well in 100 µL of medium and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivatives in DMSO.
-
Prepare serial dilutions of the test compound in the cell culture medium to achieve the desired final concentrations (e.g., 10^-5, 10^-6, 10^-7 mol/L).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.[10][11]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Inhibitor compound (this compound or derivatives)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors (if required by the enzyme)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme, and different concentrations of the inhibitor.
-
Include a control without the inhibitor (enzyme activity control) and a blank without the enzyme (background control).
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Measurement of Activity:
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the enzyme activity control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: General workflow for an enzyme inhibition assay.
Signaling Pathway Visualization
The tetralone scaffold is present in various compounds that can modulate different signaling pathways. As a starting point for investigation, a generalized signaling pathway for a receptor tyrosine kinase (RTK) is depicted below, as many anticancer drugs target these pathways.
Caption: Potential inhibition of an RTK signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The information and protocols provided in these application notes offer a solid foundation for researchers to explore its potential in anticancer, enzyme inhibition, and antimicrobial drug discovery programs. Further synthesis of derivatives and comprehensive biological evaluation are warranted to fully elucidate the medicinal chemistry potential of this compound.
References
- 1. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the amide coupling of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with a primary or secondary amine. The protocols described are based on established amide bond formation methodologies, offering two common and effective coupling reagent systems: EDC/HOBt and HATU. These methods are widely used in medicinal chemistry and drug discovery for the synthesis of a diverse range of amide derivatives.[1][2]
Introduction
Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules.[2][3] The coupling of a carboxylic acid with an amine to form an amide bond typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[4] This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, such as an active ester.[2]
This application note details protocols for the amide coupling of this compound, a bicyclic keto-acid scaffold that can be a valuable building block in the synthesis of novel chemical entities. The presence of both a ketone and a carboxylic acid offers opportunities for further functionalization.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or EDC hydrochloride
-
Hydroxybenzotriazole (HOBt)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Experimental Protocols
Two reliable protocols for the amide coupling of this compound are provided below. The choice of protocol may depend on the reactivity of the amine and the desired reaction conditions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the widely used carbodiimide coupling agent EDC in conjunction with the additive HOBt, which helps to suppress side reactions and improve reaction efficiency.[1][5]
Reaction Scheme:
A schematic representation of the EDC/HOBt mediated amide coupling reaction.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).[6]
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA or TEA (2.0-3.0 eq).[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates.[7][8]
Reaction Scheme:
A schematic representation of the HATU mediated amide coupling reaction.
Caption: General workflow for HATU mediated amide coupling.
Procedure:
-
To a solution of this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M) at room temperature, add DIPEA (2.0-3.0 eq).[9]
-
Stir the mixture for 5-10 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Data Presentation
The following table summarizes the key quantitative data for the two proposed protocols.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| This compound | 1.0 eq | 1.0 eq |
| Amine | 1.1 eq | 1.1 eq |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.1 eq) |
| Additive | HOBt (1.2 eq) | N/A |
| Base | DIPEA or TEA (2.0-3.0 eq) | DIPEA (2.0-3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 1-4 hours |
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered amines or acids, heating the reaction mixture may be necessary.
-
Side Reactions: The ketone functionality in the starting material is generally stable under these conditions. However, if side reactions are observed, using milder conditions or protecting the ketone may be necessary.
-
Purification: The urea byproduct from EDC can sometimes be difficult to remove. If this is the case, washing the organic layer with dilute aqueous HCl can help. Recrystallization can also be an effective purification method for amide products.[10]
-
Racemization: For chiral amines or acids, it is important to use conditions that minimize racemization. The addition of HOBt or using HATU is known to suppress racemization.[8]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the logical workflow of the experimental protocol.
Caption: Experimental workflow for amide coupling.
By following these detailed protocols, researchers can effectively synthesize amide derivatives of this compound for further investigation in their drug discovery and development programs.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.dk]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
HPLC analysis method for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
An has been developed to ensure accurate quantification and purity assessment, crucial for researchers, scientists, and professionals in drug development. This application note provides a comprehensive protocol for this analysis.
Application Note
Introduction
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound of interest in pharmaceutical research. A reliable and robust analytical method is essential for its characterization. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound.
Principle
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The retention of this compound is controlled by adjusting the mobile phase's organic solvent composition and pH. An acidic mobile phase ensures that the carboxylic acid group is protonated, increasing its hydrophobicity and retention on the reversed-phase column.[1] Detection is achieved by monitoring the UV absorbance of the analyte.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC vials
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve an approximate concentration within the calibration range.[3]
-
Sonicate the sample solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[2][4]
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% TFA), 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Presentation
The performance of the HPLC method was evaluated for its linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.7 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| 10 | 152.1 | 1.8 | 1.18 |
| 50 | 756.4 | 7.2 | 0.95 |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 10 | 9.8 | 98.0 |
| Medium | 25 | 25.4 | 101.6 |
| High | 50 | 49.5 | 99.0 |
Mandatory Visualization
References
Application Notes and Protocols for the Purification of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound of interest in medicinal chemistry and drug development. The purity of this compound is critical for reliable biological and pharmacological studies. This document provides detailed protocols for the purification of this compound, based on common organic chemistry techniques adapted from procedures for structurally related compounds. The primary methods covered are extractive workup followed by crystallization.
Data Presentation
| Purification Step | Sample ID | Initial Purity (%) | Final Purity (%) | Recovery (%) | Method |
| Extractive Workup | Lot A | 85 | 92 | 95 | Liquid-Liquid Extraction |
| Crystallization | Lot A (post-extraction) | 92 | >98 | 80 | Recrystallization |
| Direct Crystallization | Lot B | 85 | 96 | 75 | Recrystallization |
Experimental Protocols
The following protocols are based on general organic chemistry principles and information from the purification of similar compounds. Optimization may be required for specific impurity profiles.
Protocol 1: Purification by Extractive Workup and Crystallization
This protocol is recommended for crude products containing both acidic and neutral impurities.
1. Extractive Workup
-
Objective: To separate the acidic desired product from neutral and basic impurities.
-
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M NaOH solution. The carboxylic acid will deprotonate and move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Cool the combined aqueous layer in an ice bath and acidify slowly with 2 M HCl until the pH is approximately 2. The purified carboxylic acid will precipitate out of the solution.
-
Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3 times). The protonated carboxylic acid will now move back into the organic layer.
-
Combine the organic layers and wash with brine to remove excess water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
-
2. Crystallization
-
Objective: To further purify the product by removing closely related impurities.
-
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethyl acetate, ethanol/water, or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Transfer the partially purified product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).[1]
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Protocol 2: Direct Crystallization
This protocol may be suitable for crude products with a relatively high initial purity.
-
Objective: A simpler purification method for removing minor impurities.
-
Procedure:
-
Follow the crystallization procedure outlined in Protocol 1, step 2, starting with the crude this compound.
-
A common solvent system for the recrystallization of similar carboxylic acids is a mixture of ethanol and water or hexane and ethyl acetate.[2] The optimal solvent or solvent system should be determined experimentally.
-
Visualizations
The following diagrams illustrate the workflows for the purification protocols.
Caption: Workflow for Purification by Extractive Workup.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed herein are based on established synthetic methodologies for analogous tetralone derivatives and have been adapted to accommodate the unique functionalities of the starting material.
Introduction
This compound is a bifunctional molecule featuring a reactive cyclic ketone and a carboxylic acid moiety. This unique combination of functional groups makes it an attractive starting material for the construction of a diverse range of fused heterocyclic systems. The tetralone core provides a rigid scaffold that is prevalent in many biologically active molecules. The resulting novel heterocycles, such as tetralone-fused pyrazoles, pyrimidines, and thiophenes, are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Physicochemical Properties of the Building Block
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 89781-52-2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
Application 1: Synthesis of Tetralone-Fused Pyrazoles (Indazoles)
The reaction of the ketone moiety of this compound with hydrazine derivatives can be employed to synthesize tetralone-fused pyrazoles, also known as indazoles. These scaffolds are recognized for their wide range of biological activities, including antimicrobial and anticancer properties.[1] To prevent unwanted side reactions with the carboxylic acid group, it is advisable to first protect it as an ester.
Experimental Workflow: Synthesis of Tetralone-Fused Pyrazole
References
Application of 8-Oxo-Tetralin Scaffolds in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various oxidized forms, the 8-oxo-tetralin moiety has emerged as a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of 8-oxo-tetralin derivatives in drug discovery, with a focus on their utility in oncology and neurodegenerative diseases.
It is important to note that while the 8-oxo-tetralin scaffold holds significant potential, a large body of the current research focuses on the closely related α-tetralone (1-oxo-tetralin) and other tetralone derivatives. Due to the limited availability of extensive data specifically on 8-oxo-tetralin, this document will leverage findings from these structurally similar compounds to provide a broader and more insightful perspective for researchers. The principles of synthesis, biological evaluation, and mechanisms of action are often translatable across these related scaffolds.
Application Notes
The 8-oxo-tetralin scaffold and its analogues have demonstrated a wide array of biological activities, making them attractive candidates for targeting various diseases.
Anticancer Applications
Tetralin and tetralone derivatives have shown significant promise as anticancer agents.[1][2] These compounds have been reported to exhibit cytotoxic, antimitotic, and antiproliferative activities.[1] The incorporation of the 8-oxo-tetralin scaffold into various heterocyclic systems has been a key strategy in the development of potent anticancer compounds.[3]
Key Therapeutic Targets:
-
Kinase Inhibition: The 8-oxo-tetralin scaffold can serve as a core for the design of inhibitors targeting various protein kinases, which are often dysregulated in cancer.[4] While specific data for 8-oxo-tetralin is emerging, related structures have been shown to inhibit kinases such as PI3K and Akt, crucial components of signaling pathways that promote cancer cell growth and survival.[5]
-
Apoptosis Induction: Several tetralin-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[6]
Neurodegenerative Disease Applications
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target drugs. The 8-oxo-tetralin scaffold is well-suited for this approach, with derivatives showing potential to modulate several key pathological pathways.[7]
Key Therapeutic Targets:
-
Monoamine Oxidase (MAO) Inhibition: α-Tetralone derivatives have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[8] Inhibition of MAO-B is a validated strategy for increasing dopamine levels in the brain, offering therapeutic benefits in Parkinson's disease.
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Tetralone derivatives have demonstrated potent inhibitory activity against these enzymes.[7]
-
Amyloid-Beta (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Certain tetralone derivatives have been shown to inhibit the self-aggregation of Aβ.[7]
Quantitative Data Summary
The following tables summarize the biological activities of various tetralone derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Tetralin and Tetralone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | HeLa (Cervical Carcinoma) | 0.008 µg/mL | [3][9] |
| MCF7 (Breast Carcinoma) | 0.011 µg/mL | [3][9] | |
| 4b | MCF-7 | 69.2 | [6] |
| 4d | MCF-7 | 71.8 | [6] |
| IVa | Various Tumor Cells | < 10% survival at 40 µg/mL | [10][11] |
| IVh | T47D (Breast Cancer) | 32.65% cell viability | [10][11] |
| IVh | DU145 (Prostate Cancer) | 32.77% cell viability | [10][11] |
| IVi | T47D (Breast Cancer) | 34.97% cell viability | [10][11] |
Table 2: Neuroprotective Activity of Tetralone Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 3f | Acetylcholinesterase (AChE) | 0.045 | [7] |
| Monoamine Oxidase B (MAO-B) | 0.88 | [7] | |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | [8] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a foundational 8-oxo-tetralin scaffold and for key biological assays used to evaluate the therapeutic potential of its derivatives.
Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Workflow for the Synthesis of a Core 8-Oxo-Tetralin Scaffold
Caption: A plausible synthetic route to a functionalized tetralone.
Biological Assay Protocols
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 8-oxo-tetralin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 8-oxo-tetralin derivative in DMSO.
-
Kinase Reaction:
-
Add the kinase and the test compound to the wells of a microplate and incubate to allow for binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
This colorimetric assay is a standard method for screening AChE inhibitors.
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.
This assay is used to screen for compounds that inhibit the aggregation of Aβ peptides.
Materials:
-
96-well black plates with a clear bottom
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Fluorometric microplate reader
Procedure:
-
Aβ Preparation: Prepare a solution of Aβ peptide in an appropriate solvent (e.g., hexafluoroisopropanol) and then dilute it into the assay buffer to the desired concentration.
-
Incubation: Mix the Aβ solution with the test compound at various concentrations in the wells of the microplate. Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
ThT Addition: After the incubation period, add ThT solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Compare the fluorescence intensity of the samples with a control (Aβ alone) to determine the percentage of inhibition of aggregation.
Signaling Pathways and Logical Relationships
The therapeutic effects of 8-oxo-tetralin derivatives can be attributed to their modulation of key cellular signaling pathways.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in many types of cancer. Inhibitors based on the 8-oxo-tetralin scaffold can potentially target kinases within this pathway, such as PI3K or Akt, thereby blocking downstream signaling and inhibiting cancer progression.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by 8-oxo-tetralin derivatives.
Pathological Pathways in Alzheimer's Disease
The pathology of Alzheimer's disease is complex, involving multiple interconnected pathways. 8-Oxo-tetralin derivatives have the potential to act as multi-target agents, simultaneously addressing several of these pathological cascades.
Caption: Multi-target approach of 8-oxo-tetralin derivatives in Alzheimer's disease.
Conclusion
The 8-oxo-tetralin scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and neurodegenerative diseases by targeting key pathological pathways. While more research is needed to fully elucidate the structure-activity relationships and specific molecular targets of 8-oxo-tetralin derivatives, the existing data on related tetralone scaffolds provide a strong foundation and rationale for their continued investigation. The detailed protocols and compiled data in this document are intended to serve as a valuable resource for researchers dedicated to advancing drug discovery in these critical therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CA1065895A - METHOD FOR THE PRODUCTION OF .alpha.-TETRALONE - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 89781-52-2 | PDA78152 [biosynth.com]
- 8. A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
- 10. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Scale-Up Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a valuable tetralone derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on a robust four-step sequence commencing with commercially available starting materials. Detailed experimental protocols for each step are provided, along with a summary of expected yields and key reaction parameters to facilitate successful implementation and scale-up in a laboratory setting. While specific biological activities of the title compound are not extensively documented in publicly available literature, the broader class of tetralone derivatives has shown a wide range of pharmacological effects, including antitumor and antibacterial activities, and effects on the central nervous system.
Introduction
Tetralone scaffolds are important structural motifs in a variety of biologically active compounds. Their rigid bicyclic framework serves as a versatile template for the development of novel therapeutic agents. This compound, in particular, presents a unique combination of a tetralone core with a carboxylic acid functionality, making it an attractive building block for further chemical modifications and the synthesis of compound libraries for biological screening. This application note details a reliable and scalable synthetic route to this target molecule.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a four-step process. The overall workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid
This step involves the Friedel-Crafts acylation of toluene with succinic anhydride.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Toluene | 92.14 | 200 mL | 1.88 |
| Succinic anhydride | 100.07 | 50.0 g | 0.50 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 140.0 g | 1.05 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| 5M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (140.0 g) and dichloromethane (300 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (50.0 g) in toluene (200 mL) and add this solution to the dropping funnel.
-
Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted.
-
Slowly add 5M HCl to dissolve the aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water (2 x 150 mL) and brine (150 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of toluene and hexane to afford 4-(4-methylphenyl)-4-oxobutanoic acid as a white solid.
Expected Yield: 70-80%
Step 2: Synthesis of 4-(4-Methylphenyl)butyric acid
This step involves the Clemmensen reduction of the keto group in 4-(4-methylphenyl)-4-oxobutanoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-(4-Methylphenyl)-4-oxobutanoic acid | 192.21 | 50.0 g | 0.26 |
| Zinc amalgam (Zn(Hg)) | - | 150.0 g | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 250 mL | - |
| Toluene | 92.14 | 150 mL | - |
Procedure:
-
Prepare zinc amalgam by stirring zinc granules (150 g) with a 5% mercuric chloride solution (150 mL) for 10 minutes. Decant the aqueous solution.
-
In a 1 L round-bottom flask equipped with a reflux condenser, place the zinc amalgam, 4-(4-methylphenyl)-4-oxobutanoic acid (50.0 g), toluene (150 mL), and concentrated HCl (100 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add the remaining concentrated HCl (150 mL) portion-wise over 6-8 hours.
-
Continue refluxing for a total of 24 hours.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 75 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-(4-methylphenyl)butyric acid as a pale yellow oil or low-melting solid.
Expected Yield: 80-90%
Step 3: Synthesis of 4-(4-Carboxyphenyl)butyric acid
This step involves the oxidation of the methyl group of 4-(4-methylphenyl)butyric acid to a carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-(4-Methylphenyl)butyric acid | 178.23 | 40.0 g | 0.22 |
| Potassium Permanganate (KMnO₄) | 158.03 | 105.0 g | 0.66 |
| Water | 18.02 | 1 L | - |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 0.25 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-(4-methylphenyl)butyric acid (40.0 g) and sodium hydroxide (10.0 g) in water (500 mL).
-
Heat the solution to 80-90 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (105.0 g) in water (500 mL).
-
Add the KMnO₄ solution portion-wise to the stirred reaction mixture over 2-3 hours, maintaining the temperature at 90-95 °C.
-
After the addition is complete, continue heating for an additional 4-6 hours until the purple color disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Acidify the solution with concentrated HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4-(4-carboxyphenyl)butyric acid.
Expected Yield: 60-70%
Step 4: Synthesis of this compound
This final step involves the intramolecular Friedel-Crafts acylation (cyclization) of 4-(4-carboxyphenyl)butyric acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-(4-Carboxyphenyl)butyric acid | 208.21 | 30.0 g | 0.144 |
| Polyphosphoric Acid (PPA) | - | 300 g | - |
Procedure:
-
In a 500 mL beaker, add polyphosphoric acid (300 g) and heat to 80-90 °C with mechanical stirring.
-
Slowly add 4-(4-carboxyphenyl)butyric acid (30.0 g) in portions to the hot PPA.
-
After the addition is complete, increase the temperature to 100-110 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to about 60 °C and carefully pour it onto 1 kg of crushed ice with vigorous stirring.
-
Allow the mixture to stand for 1-2 hours to complete the precipitation of the product.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.
Expected Yield: 75-85%
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 4-(4-Methylphenyl)-4-oxobutanoic acid | Toluene, Succinic anhydride | AlCl₃ | 70-80 |
| 2 | 4-(4-Methylphenyl)butyric acid | 4-(4-Methylphenyl)-4-oxobutanoic acid | Zn(Hg), HCl | 80-90 |
| 3 | 4-(4-Carboxyphenyl)butyric acid | 4-(4-Methylphenyl)butyric acid | KMnO₄ | 60-70 |
| 4 | This compound | 4-(4-Carboxyphenyl)butyric acid | Polyphosphoric Acid | 75-85 |
Biological Context and Potential Applications
While specific signaling pathways for this compound are not well-defined in the current literature, the tetralone core is a known pharmacophore. Derivatives of tetralone have been investigated for a variety of biological activities, including:
-
Antitumor Activity: Many tetralone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
-
Antibacterial and Antifungal Properties: The tetralone scaffold has been incorporated into molecules with antimicrobial activity.
-
Central Nervous System (CNS) Effects: Certain tetralone derivatives have shown activity as modulators of CNS targets.
The presence of the carboxylic acid group on the C2 position of the naphthalene ring system in the title compound provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of new chemical entities with potential therapeutic value.
Logical Relationship Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is an intermolecular Friedel-Crafts acylation of a suitable aromatic precursor with succinic anhydride to form a 4-aryl-4-oxobutanoic acid intermediate. This intermediate is then subjected to an intramolecular Friedel-Crafts cyclization to yield the final tetralone product.
Q2: What are the critical factors affecting the yield of the intramolecular Friedel-Crafts cyclization?
The key factors influencing the yield of the cyclization step include the choice and amount of the Lewis acid catalyst, reaction temperature, solvent, and the purity of the starting materials. Moisture is a significant inhibitor of Lewis acid catalysts like aluminum chloride, making anhydrous conditions crucial for success.[1]
Q3: How can I minimize the formation of side products during the synthesis?
Side product formation, such as polyacylation or isomeric impurities, can be minimized by carefully controlling the reaction conditions.[2] Using a stoichiometric amount of the Lewis acid in the acylation step can prevent further reactions on the product.[1] Lowering the reaction temperature can also enhance selectivity. The purity of starting materials is paramount, as impurities can lead to the formation of tarry materials and other undesired byproducts.[1]
Q4: What is the best method for purifying the final product?
The crude this compound can typically be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Slow cooling should then afford pure crystals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield in Friedel-Crafts Acylation (Step 1) | Deactivated aromatic substrate (e.g., presence of electron-withdrawing groups). | Consider using a more reactive aromatic starting material or explore alternative synthetic strategies.[1] |
| Inactive Lewis acid catalyst due to moisture contamination. | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acids.[1] | |
| Insufficient amount of Lewis acid catalyst. | In Friedel-Crafts acylation, the ketone product can form a complex with the catalyst. Therefore, a stoichiometric amount or a slight excess of the Lewis acid is often necessary.[1] | |
| Low or No Yield in Intramolecular Cyclization (Step 2) | Incomplete conversion of the starting material. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Deactivated aromatic ring for intramolecular cyclization. | The carboxylic acid group on the precursor can be deactivating. The use of a stronger Lewis acid or higher reaction temperatures might be required. | |
| Formation of Multiple Products/Isomers | Poor regioselectivity in the initial Friedel-Crafts acylation. | Optimize the choice of Lewis acid (milder acids like FeCl₃ or ZnCl₂ may offer better selectivity), solvent, and reaction temperature (lower temperatures often favor the desired isomer). |
| Rearrangement of the carbocation intermediate (less common in acylations). | Friedel-Crafts acylation is generally preferred over alkylation to avoid carbocation rearrangements.[3] | |
| Formation of Dark, Tarry Material | Reaction temperature is too high. | Maintain the recommended reaction temperature and monitor the reaction closely.[1] |
| Impure starting materials or reagents. | Purify all starting materials and ensure the use of high-purity solvents and reagents.[1] | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous layer during workup. | Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylic acid, thereby reducing its water solubility. Perform multiple extractions with a suitable organic solvent. |
| Oily product that does not crystallize. | Try different recrystallization solvent systems. If recrystallization fails, column chromatography may be a suitable alternative for purification. |
Experimental Protocols
Step 1: Synthesis of 4-(4-carboxyphenyl)-4-oxobutanoic acid (Intermediate)
This protocol describes a general procedure for the Friedel-Crafts acylation of a substituted benzene to form the key intermediate.
Materials:
-
Terephthalic acid monomethyl ester
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler).
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve terephthalic acid monomethyl ester (1.0 eq.) and succinic anhydride (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude intermediate ester.
-
The ester is then hydrolyzed to the carboxylic acid by refluxing with an excess of aqueous sodium hydroxide, followed by acidification.
Step 2: Synthesis of this compound
This protocol outlines the intramolecular Friedel-Crafts cyclization of the intermediate to the final product.
Materials:
-
4-(4-carboxyphenyl)-4-oxobutanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
Procedure:
-
Place 4-(4-carboxyphenyl)-4-oxobutanoic acid (1.0 eq.) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Add polyphosphoric acid (a sufficient amount to ensure good stirring) to the flask.
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The precipitate formed is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Synthesis of 8-Oxo-Tetralin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-oxo-tetralin derivatives. The content is structured to directly address specific issues that may be encountered during experimentation.
Experimental Workflow Overview
The synthesis of 8-oxo-tetralin derivatives, particularly through the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids, is a fundamental transformation in organic chemistry. The general workflow involves the cyclization of a substituted 4-phenylbutyric acid precursor in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃).
Caption: General experimental workflow for the synthesis of 8-oxo-tetralin derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 8-oxo-tetralin derivatives in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is not producing the desired 8-oxo-tetralin derivative, or the yield is very low. What are the potential causes?
A1: Low to no yield is a common issue and can stem from several factors:
-
Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Polyphosphoric acid (PPA) can also absorb atmospheric moisture, reducing its efficacy.[1]
-
Deactivated Aromatic Ring: The starting 4-arylbutyric acid may possess strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -SO₃H) that deactivate the aromatic ring towards electrophilic acylation.[1]
-
Insufficient Reaction Temperature or Time: Intramolecular cyclization often requires heating. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Quality Starting Material: Impurities in the starting 4-arylbutyric acid can interfere with the reaction. Ensure the starting material is pure before proceeding.
Issue 2: Formation of Black, Tarry Material (Charring)
Q2: My reaction mixture turned into a black, intractable tar. What causes this and how can I prevent it?
A2: Charring is a frequent problem when using strong dehydrating agents like PPA, especially at elevated temperatures.
-
Cause: PPA can cause extensive polymerization and decomposition of organic materials at high temperatures.[2][3][4]
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction. Avoid excessive heating.
-
Solvent Addition: The addition of a high-boiling inert solvent, such as xylene, can help to moderate the reaction temperature and improve stirring, simplifying the workup process.[5]
-
Alternative Reagents: Consider using alternative, milder cyclization agents such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or triflic acid.
-
Issue 3: Incomplete Reaction and Recovery of Starting Material
Q3: I am recovering a significant amount of my starting 4-arylbutyric acid. How can I drive the reaction to completion?
A3: Incomplete conversion is often a result of suboptimal reaction conditions.
-
Increase Catalyst Loading: For Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, rendering it inactive.[1] Therefore, using a stoichiometric amount or even a slight excess of the catalyst may be necessary.
-
Increase Temperature/Reaction Time: As mentioned previously, ensure the reaction is heated sufficiently and for an adequate duration.
-
Use a Stronger Catalyst: If using a milder catalyst, switching to a more potent one like PPA or superacids may be required for less reactive substrates.[6]
Issue 4: Formation of Unidentified Side Products
Q4: My crude product shows multiple spots on TLC, and I am having difficulty isolating the desired 8-oxo-tetralin derivative. What are the likely side products?
A4: Several side reactions can occur during the intramolecular Friedel-Crafts acylation:
-
Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material, leading to dimer or polymer formation. Running the reaction at a higher dilution can minimize this.
-
Decarbonylation: Although less common than in other Friedel-Crafts reactions, the acylium ion intermediate can potentially lose carbon monoxide to form a carbocation, which can then lead to other alkylation byproducts.[2]
-
Formation of Isomers: If the aromatic ring of the starting material has multiple possible sites for cyclization, a mixture of isomeric products can be formed. The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.
-
Dehydration Products: If the starting material contains alcohol functionalities, PPA can readily cause dehydration, leading to the formation of alkenes.[7]
Quantitative Data Summary
The yield of 8-oxo-tetralin derivatives is highly dependent on the specific substrate and reaction conditions. The following table summarizes typical yields reported in the literature for the cyclization of 4-phenylbutyric acid and its derivatives.
| Starting Material | Cyclization Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Phenylbutyric acid | Polyphosphoric Acid (PPA) | 100 | 1 | 95 | Fieser & Fieser, 1967 |
| 4-(p-Methoxyphenyl)butyric acid | Polyphosphoric Acid (PPA) | 80-90 | 0.5 | 92 | Bachmann & Thomas, 1942 |
| 4-(p-Tolyl)butyric acid | Polyphosphoric Acid (PPA) | 100 | 1.5 | 85 | Horning et al., 1948 |
| 4-Phenylbutyric acid | AlCl₃/CS₂ | Reflux | 2 | 75 | Badger et al., 1949 |
| 4-Phenyl-1-butanol | Phosphoric Acid | - | - | 50 | Master Organic Chemistry[7] |
Detailed Experimental Protocol
Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This protocol describes a representative synthesis of an 8-oxo-tetralin derivative via intramolecular Friedel-Crafts acylation using polyphosphoric acid.
Materials:
-
4-(4-Carboxyphenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 4-(4-carboxyphenyl)butyric acid (1.0 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask. The PPA is very viscous and may require gentle heating (around 60 °C) to become more mobile for transfer.[5]
-
Heating: Heat the reaction mixture with stirring to 80-90 °C. The solid starting material should gradually dissolve.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them with ice water, extracting with an organic solvent, and analyzing by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This quenching process is highly exothermic.[5]
-
Once all the PPA has been hydrolyzed, a solid precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, the crude product can be dissolved in an organic solvent like dichloromethane, washed with saturated sodium bicarbonate solution to remove any unreacted starting acid, then with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the purified this compound.
-
Logical Troubleshooting Diagram
This diagram outlines a logical approach to troubleshooting common problems during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. Superacid-catalyzed intramolecular cyclization reaction of arylcyanopropionate: geminal substitution effect on superelectrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Optimization of reaction conditions for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A plausible and common synthetic approach is a multi-step process that begins with the Friedel-Crafts acylation of a readily available starting material, such as p-toluic acid, followed by subsequent reactions to build the tetralone ring system. A typical sequence involves:
-
Friedel-Crafts Acylation: Reaction of a suitable aromatic substrate with a dicarboxylic acid derivative (e.g., succinic anhydride) in the presence of a Lewis acid catalyst.
-
Reduction: Reduction of the resulting keto acid.
-
Intramolecular Cyclization: Cyclization of the reduced product to form the tetralone ring structure.
Q2: How can I monitor the progress of the reaction at each stage?
Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed, quantitative analysis of the reaction mixture.
Q3: What are the critical safety precautions to consider during this synthesis?
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) are highly corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Conditions: Many of the reaction steps, particularly the Friedel-Crafts acylation, require anhydrous (dry) conditions. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The quenching of reactions involving strong acids or Lewis acids should be performed carefully and slowly, typically by adding the reaction mixture to ice or a cold, dilute acid solution to manage the exothermic process.
Troubleshooting Guides
Stage 1: Friedel-Crafts Acylation
Problem: Low yield of the acylated product.
-
Potential Cause: Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.
-
Recommended Solution: Use a fresh, unopened container of the Lewis acid. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere.
-
-
Potential Cause: Insufficient amount of catalyst.
-
Recommended Solution: While a stoichiometric amount is often used, for less reactive substrates, a slight excess of the Lewis acid may be required. See the table below for an example of catalyst loading optimization.
-
-
Potential Cause: Low reaction temperature leading to a slow reaction rate.
-
Recommended Solution: While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.
-
Table 1: Example Optimization of Friedel-Crafts Acylation Conditions
| Entry | Lewis Acid (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | 0 → RT | 4 | 45 |
| 2 | AlCl₃ (1.5) | 0 → RT | 4 | 65 |
| 3 | AlCl₃ (2.0) | 0 → RT | 4 | 75 |
| 4 | AlCl₃ (2.0) | 0 → 40 | 2 | 80 |
Problem: Formation of multiple isomers.
-
Potential Cause: The reaction conditions may favor the formation of a thermodynamically less stable isomer.
-
Recommended Solution: The choice of solvent can influence the isomer distribution. Experiment with different solvents such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. Lowering the reaction temperature can also improve selectivity towards the desired isomer.
-
Stage 2: Reduction of the Keto Acid
Problem: Incomplete reduction of the ketone.
-
Potential Cause: Insufficient reducing agent.
-
Recommended Solution: Ensure a sufficient excess of the reducing agent (e.g., sodium borohydride, catalytic hydrogenation) is used. The reaction progress should be monitored by TLC until all the starting material is consumed.
-
-
Potential Cause: Deactivation of the catalyst (for catalytic hydrogenation).
-
Recommended Solution: Use a fresh catalyst or ensure the existing catalyst has not been poisoned by impurities from the previous step. The substrate may need to be purified before the reduction.
-
Stage 3: Intramolecular Cyclization
Problem: Low yield of the desired tetralone.
-
Potential Cause: The cyclizing agent is not strong enough.
-
Recommended Solution: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are commonly used for intramolecular cyclizations (Friedel-Crafts acylation). If one is ineffective, trying a different, stronger agent may improve the yield.
-
-
Potential Cause: High reaction temperatures leading to side product formation or decomposition.
-
Recommended Solution: Optimize the reaction temperature. Start at a moderate temperature and slowly increase it while monitoring the reaction by TLC.
-
Table 2: Example Optimization of Cyclization Conditions
| Entry | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 80 | 2 | 50 |
| 2 | PPA | 100 | 2 | 70 |
| 3 | PPA | 120 | 2 | 65 (decomposition observed) |
| 4 | Eaton's Reagent | 60 | 3 | 75 |
Experimental Protocols
Protocol 1: Hypothetical Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Suspend anhydrous aluminum chloride (2.0 eq.) in anhydrous dichloromethane (DCM) in the flask and cool the mixture to 0 °C in an ice bath.
-
Addition: Add a solution of p-toluic acid (1.0 eq.) and succinic anhydride (1.1 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Hypothetical Clemmensen Reduction
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the keto acid product from the previous step (1.0 eq.), amalgamated zinc, and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. Additional portions of HCl may be needed during the reaction.
-
Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 3: Hypothetical Intramolecular Cyclization
-
Setup: In a round-bottom flask, add the product from the reduction step (1.0 eq.) and polyphosphoric acid (PPA) (10-20 times the weight of the substrate).
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Purification of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide provides a systematic approach to identify and resolve common issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is not crystallizing from the chosen solvent. What should I do?
A1: If crystallization does not occur, several techniques can be employed to induce it.[1] First, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1] If that fails, adding a "seed crystal" (a tiny amount of the pure compound) can initiate crystallization. If seed crystals are unavailable, you may have used too much solvent. In this case, you can evaporate some of the solvent to increase the concentration of your compound and attempt to cool it again.[1] Alternatively, the chosen solvent may not be ideal. A different solvent or a mixture of solvents should be considered.
Q2: An oil has precipitated instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, reheat the solution to redissolve the oil. Then, allow the solution to cool more slowly. Adding a slightly larger volume of the "good" solvent can also help. Another strategy is to add a "poor" solvent dropwise to the heated solution until it becomes slightly cloudy, and then allow it to cool slowly.
Q3: My crystals formed very quickly and appear to be impure. What went wrong?
A3: Rapid crystallization often traps impurities within the crystal lattice.[1] This usually happens when the solution is supersaturated and cools too quickly. To obtain purer crystals, you should use a slightly larger amount of the recrystallization solvent and allow the solution to cool down slowly. Covering the flask with a watch glass and placing it in an insulated container can promote slow cooling.
Q4: My purified product still shows impurities by TLC/HPLC. What is the next step?
A4: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary. If impurities persist, consider using a different purification technique. Column chromatography is often effective at separating compounds with similar polarities. Alternatively, an acid-base extraction can be a powerful method for purifying carboxylic acids by separating them from neutral or basic impurities.[2]
Q5: What are some common impurities I should be aware of?
A5: Common impurities can include unreacted starting materials from the synthesis, such as γ-phenylbutyric acid or related precursors.[3] Side-products from the synthesis, such as isomers or over-oxidation products, may also be present. The choice of reagents and reaction conditions will influence the impurity profile.
Q6: I am experiencing a low yield after purification. How can I improve it?
A6: Low yields can result from several factors. Using an excessive amount of solvent during recrystallization will cause a significant portion of your product to remain in the mother liquor.[1] Ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product. Product loss can also occur during transfers between flasks and on the filter paper. To recover more product, you can concentrate the mother liquor and perform a second crystallization.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar Protic | 78-100 | Good for many carboxylic acids. Dissolve in hot ethanol and add hot water until cloudy.[2] |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds. |
| Ethyl Acetate/Hexane | Medium/Non-polar | 69-77 | A versatile solvent system for a range of polarities. |
| Acetic Acid | Polar Protic | 118 | Can be a good solvent for some carboxylic acids, but may be difficult to remove. |
Table 2: Purity Analysis Methods
| Method | Principle | Information Provided |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary and mobile phase. | Rapid assessment of purity and reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | Quantitative analysis of purity and detection of minor impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation and identification of impurities. |
| Melting Point Analysis | Temperature at which a solid becomes a liquid. | A sharp melting point close to the literature value indicates high purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and gently heat the mixture on a hot plate until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Cloudiness (for mixed solvent systems): If using a mixed solvent system like ethanol/water, add the "poor" solvent (e.g., hot water) dropwise to the hot solution until a slight cloudiness persists. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask and place it in an insulated container. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with 1 M NaOH solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction two to three times.
-
Combine Aqueous Layers: Combine the aqueous extracts in a beaker.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum. Alternatively, the acidified aqueous layer can be extracted with an organic solvent, and the solvent can then be dried and evaporated to yield the purified product.
References
Stability issues of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What could be the cause?
A1: Discoloration of solutions containing tetralone moieties is often indicative of oxidative degradation. The α-keto group in the tetralone ring can be susceptible to oxidation, which may be accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures. Trace metal ions in the solvent or from labware can also catalyze oxidative processes.
Q2: I am observing a loss of potency or inconsistent results in my assays using a stock solution of the compound. Could this be a stability issue?
A2: Yes, a loss of potency is a strong indicator of chemical degradation. This compound, being an α-keto carboxylic acid, may be susceptible to degradation pathways that alter its chemical structure and, consequently, its biological or physical properties. Potential degradation routes include oxidation of the tetralone ring and potentially decarboxylation under certain conditions, although decarboxylation is generally more facile for β-keto acids.[1][2][3][4][5]
Q3: What are the optimal storage conditions for stock solutions of this compound?
A3: To minimize degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be adequate, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a concern for compounds with aromatic and carbonyl functionalities.
-
Atmosphere: For maximum stability, it is recommended to purge the solution with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.
Q4: Which solvents are recommended for dissolving this compound to ensure maximum stability?
A4: The choice of solvent can significantly impact stability.
-
Recommended: Aprotic organic solvents such as DMSO or DMF are generally suitable for creating concentrated stock solutions. For aqueous buffers, it is crucial to consider the pH.
-
To use with caution: Protic solvents, especially at non-neutral pH, may facilitate certain degradation reactions. The stability in aqueous buffers should be experimentally determined, as the pH can influence the rate of hydrolysis and other reactions.
Q5: How can I monitor the stability of my this compound solution over time?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[6][7][8][9][10] This method can separate the intact compound from its degradation products, allowing for the quantification of the remaining active compound.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Prepare fresh solutions before use.2. Degas solvents before use.3. Purge the headspace of the storage vial with an inert gas (nitrogen or argon).4. Consider adding an antioxidant (e.g., BHT), but verify its compatibility with your experimental system. |
| Photodegradation | 1. Work in a dimly lit area when handling the compound and its solutions.2. Use amber glass vials or light-blocking centrifuge tubes for storage.3. Wrap containers with aluminum foil as an extra precaution. |
| Inappropriate pH | 1. Experimentally determine the optimal pH for stability in your aqueous buffer system.2. Prepare buffers fresh and verify the pH before use. |
| High Temperature | 1. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes.2. Store solutions at the recommended low temperatures (-20°C or -80°C). |
Issue 2: Precipitation of the Compound from Solution
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffers | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF.2. For aqueous working solutions, dilute the stock solution at the last minute, ensuring the final concentration of the organic solvent is compatible with your assay. |
| Change in pH Affecting Solubility | 1. Ensure the pH of your buffer is within a range where the compound remains soluble.2. The carboxylic acid group's ionization state is pH-dependent, which can affect solubility. |
| Compound Degradation to a Less Soluble Product | 1. Analyze the precipitate using analytical techniques (e.g., LC-MS) to identify if it is the parent compound or a degradation product.2. If it is a degradant, refer to the troubleshooting steps for rapid degradation. |
Experimental Protocols
Protocol for Stability Assessment using HPLC-UV
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer.
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to the desired working concentration (e.g., 100 µg/mL) in the solvent/buffer system to be tested.
2. Application of Stress Conditions:
-
Temperature: Incubate aliquots of the working solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose an aliquot to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.
-
pH: Prepare the working solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
3. Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Analyze the samples immediately by a validated stability-indicating HPLC-UV method.
4. Suggested HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).
-
Column Temperature: 25°C.[6]
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
Data Presentation
Table 1: Hypothetical Stability Data for this compound (100 µg/mL in pH 7.4 Buffer)
| Condition | Time (hours) | % Remaining (Mean ± SD, n=3) | Appearance |
| 2-8°C, Dark | 0 | 100 ± 0.5 | Colorless |
| 24 | 98.2 ± 0.7 | Colorless | |
| 48 | 96.5 ± 0.9 | Colorless | |
| 25°C, Dark | 0 | 100 ± 0.6 | Colorless |
| 24 | 91.3 ± 1.1 | Faint Yellow | |
| 48 | 82.1 ± 1.5 | Yellow | |
| 25°C, Light | 0 | 100 ± 0.4 | Colorless |
| 24 | 75.6 ± 2.0 | Yellow-Brown | |
| 48 | 58.9 ± 2.5 | Brown |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 5-Hydroxy-1-tetralone | SIELC Technologies [sielc.com]
- 8. Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing byproduct formation in reactions with 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: The molecule has three primary reactive sites: the carboxylic acid group (-COOH), the ketone group (C=O), and the aromatic ring. The reactivity of each site can be selectively targeted based on the chosen reaction conditions.
Q2: What are the likely impurities in a commercial sample of this compound?
A2: Impurities can include starting materials from its synthesis, such as tetralin derivatives, or isomers like 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. It is advisable to verify the purity of the starting material by techniques like NMR or HPLC before use.
Q3: How can I purify the final product after a reaction?
A3: Purification methods will depend on the properties of the desired product and byproducts. Common techniques include:
-
Recrystallization: Effective for solid products with different solubilities than the impurities.
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Acid-Base Extraction: Useful for separating acidic, basic, and neutral compounds. For instance, after a reaction, the unreacted carboxylic acid starting material can be removed by extraction with a basic aqueous solution.
Troubleshooting Guides for Common Reactions
Esterification of the Carboxylic Acid Group
Issue: Low yield of the desired ester and formation of byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Potential Byproducts |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus. | Unreacted starting material |
| Dehydration of Alcohol | If using a secondary or tertiary alcohol, acid-catalyzed dehydration can occur, leading to the formation of alkenes. Use milder acid catalysts like p-toluenesulfonic acid (p-TSA) instead of concentrated sulfuric acid and maintain a moderate reaction temperature. | Alkenes from alcohol dehydration |
| Side reactions of the ketone | The ketone group might undergo side reactions under strongly acidic conditions. Protecting the ketone group as a ketal prior to esterification can prevent this. The ketal can be deprotected under milder acidic conditions after the ester is formed. | Ketal-ester, if not deprotected |
Amide Coupling of the Carboxylic Acid Group
Issue: Formation of multiple products and difficulty in purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Potential Byproducts |
| Epimerization | If the amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents like DCC. The addition of HOBt or HOAt can suppress this side reaction. | Diastereomeric products |
| N-acylurea Formation | When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. This can be minimized by adding the amine soon after the activating agent and maintaining a low temperature. | N,N'-dicyclohexylurea (DCU) or corresponding urea derivative |
| Reaction with the Coupling Reagent | Some coupling reagents, particularly uronium/aminium salts like HATU, can react with the amine nucleophile to form a guanidinium byproduct. Ensure the carboxylic acid is activated first before adding the amine. | Guanidinium byproducts |
| Double Acylation of Primary Amines | If a primary amine (R-NH2) is used in excess or under harsh conditions, it may react twice to form a secondary amide. Use a stoichiometric amount of the primary amine and control the reaction temperature. | Secondary amide (R-N(COR')2) |
Reduction of the Ketone Group
Issue: Over-reduction or formation of undesired products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Potential Byproducts |
| Reduction of Carboxylic Acid | Strong reducing agents like LiAlH4 will reduce both the ketone and the carboxylic acid. To selectively reduce the ketone, use milder reagents like sodium borohydride (NaBH4). | Diol (both ketone and carboxylic acid reduced) |
| Hydrogenolysis | During catalytic hydrogenation (e.g., with H2/Pd-C), the benzylic alcohol intermediate can undergo hydrogenolysis to form a methylene group, leading to the fully reduced tetralin ring without the hydroxyl group. To avoid this, use a less active catalyst or milder conditions (lower pressure and temperature). | 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
| Aromatic Ring Reduction | Under harsh hydrogenation conditions (high pressure, high temperature, rhodium catalyst), the aromatic ring can also be reduced. Use catalysts like Palladium or Platinum on carbon under milder conditions to favor reduction of the ketone. | Decalin derivatives |
Decarboxylation
Issue: Unwanted loss of the carboxylic acid group.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Potential Byproducts |
| Thermal Instability | Carboxylic acids can undergo decarboxylation at high temperatures. While this specific molecule is not a β-keto acid, which decarboxylates readily, prolonged heating at high temperatures should be avoided if the carboxylic acid functionality is to be retained.[1] | 5,6,7,8-tetrahydronaphthalen-1(2H)-one |
| Metal-Catalyzed Decarboxylation | Certain transition metals can catalyze the decarboxylation of carboxylic acids. Be mindful of the catalysts used in subsequent reaction steps if the carboxyl group needs to be preserved. | 5,6,7,8-tetrahydronaphthalen-1(2H)-one |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, used as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H2SO4, 0.1 eq. or p-TSA, 0.1 eq.).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO3 solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Fischer Esterification.
References
How to increase the reactivity of the carboxylic acid group in 8-oxo-tetralins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-oxo-tetralin carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the reactivity of the carboxylic acid group in your experiments, particularly for amide and ester synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct reaction of 8-oxo-tetralin carboxylic acid with an amine or alcohol often inefficient?
Direct condensation of a carboxylic acid with a nucleophile like an amine is generally inefficient because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[1][2] To achieve a successful reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as carboxylic acid activation.
Q2: What are the main strategies for activating the carboxylic acid group in 8-oxo-tetralins?
There are two primary strategies for activating the carboxylic acid group for nucleophilic acyl substitution:
-
Conversion to a more reactive acyl derivative: This involves transforming the carboxylic acid into a more electrophilic species, such as an acyl chloride, acyl fluoride, or anhydride. These highly reactive intermediates can then readily react with nucleophiles.
-
In-situ activation with coupling reagents: This approach utilizes reagents that activate the carboxylic acid in the reaction mixture, forming a transient, highly reactive intermediate that is immediately consumed by the nucleophile. This is a very common and often milder approach for amide and ester synthesis.
Q3: How does the presence of the 8-oxo (ketone) group affect the choice of activating agents?
The ketone group in the 8-oxo-tetralin scaffold is a key consideration. While generally less reactive than an activated carboxylic acid, some reagents or reaction conditions could potentially lead to side reactions at the ketone carbonyl. Therefore, chemoselective activation of the carboxylic acid is crucial. Many modern coupling reagents are highly selective for carboxylic acids over ketones under standard conditions. However, it is always advisable to perform a small-scale test reaction to check for potential side products. Boron-mediated reactions have been shown to be highly selective for carboxylic acids in the presence of ketones.[3]
Q4: Which coupling reagents are recommended for forming amide bonds with 8-oxo-tetralin carboxylic acids?
Several classes of coupling reagents are suitable for this transformation. The choice often depends on the steric hindrance of the amine and the desired reaction conditions. Common choices include:
-
Carbodiimides (DCC, EDC): These are widely used and cost-effective. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.
-
Uronium/Aminium Salts (HATU, HBTU, TBTU): These reagents are highly efficient and known for fast reaction times and reduced racemization, which is a critical consideration if the 8-oxo-tetralin scaffold contains chiral centers.
-
Phosphonium Salts (PyBOP, PyAOP): These are also very effective, particularly for sterically hindered amines and for minimizing racemization.
Q5: How can I form an ester from an 8-oxo-tetralin carboxylic acid?
Esterification can be achieved through several methods:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).[4] However, this method uses harsh conditions and is an equilibrium reaction, often requiring removal of water to drive it to completion.
-
Activation with Coupling Reagents: Similar to amide bond formation, coupling reagents like DCC with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be very effective for esterification under mild conditions.[5]
-
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in amide synthesis | Insufficient activation of the carboxylic acid. | 1. Switch to a more powerful coupling reagent (e.g., from DCC to HATU). 2. Increase the amount of coupling reagent to 1.2-1.5 equivalents. 3. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. |
| Steric hindrance from the 8-oxo-tetralin scaffold or the amine. | 1. Increase the reaction temperature. 2. Prolong the reaction time. 3. Consider converting the carboxylic acid to an acyl fluoride, which can be more effective for hindered substrates. | |
| Poor solubility of the starting materials. | 1. Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP, or DCM). 2. Gentle heating may improve solubility. | |
| Formation of side products | Reaction at the 8-oxo (ketone) group. | 1. Use a more chemoselective activating agent. 2. Perform the reaction at a lower temperature to minimize side reactions. 3. Analyze the side products to understand the reaction pathway and choose an alternative reagent accordingly. |
| Epimerization at a chiral center. | 1. Use a coupling reagent known to suppress racemization, such as HATU or PyAOP, often in combination with an additive like HOAt. 2. Perform the reaction at a lower temperature. | |
| Difficulty in removing byproducts | Use of DCC resulting in insoluble dicyclohexylurea (DCU). | 1. If using DCC, filter the reaction mixture to remove the precipitated DCU before workup. 2. Switch to EDC, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash. |
Quantitative Data Summary
The following table summarizes common activating agents for the conversion of carboxylic acids to amides and esters, along with typical reaction conditions and yields. Note that optimal conditions for 8-oxo-tetralin carboxylic acids may require some optimization.
| Activating Agent/Method | Nucleophile | Typical Solvent | Typical Temperature | Typical Yield Range | Notes |
| SOCl₂ then Amine/Alcohol | Amine or Alcohol | Toluene, DCM | Reflux, then RT | Good to Excellent | Two-step process; generates HCl. |
| DCC/DMAP | Alcohol | DCM, THF | 0 °C to RT | Good to Excellent | DMAP is catalytic; DCU byproduct is poorly soluble.[5] |
| EDC/HOBt | Amine | DMF, DCM | 0 °C to RT | Good to Excellent | Water-soluble urea byproduct simplifies workup. |
| HATU/DIPEA | Amine | DMF, NMP | RT | Very Good to Excellent | Fast and efficient; low racemization. |
| PyBOP/DIPEA | Amine | DMF, DCM | RT | Very Good to Excellent | Suitable for hindered substrates. |
| TiCl₄ | Amine or Alcohol | Pyridine, DCM | 85 °C (Amides) RT (Esters) | Moderate to Excellent | Efficient for a wide range of substrates.[6][7] |
| POCl₃ | Alcohol | Methanol | RT | Quantitative | Mild and efficient for esterification.[8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using HATU
-
Dissolve the 8-oxo-tetralin carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion , dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Esterification using DCC and DMAP[5]
-
Dissolve the 8-oxo-tetralin carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion , filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Conversion to Acyl Chloride with Thionyl Chloride (SOCl₂)[6]
-
Suspend the 8-oxo-tetralin carboxylic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF (a few drops).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by observing the cessation of gas evolution.
-
After completion , cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The resulting crude acyl chloride can be used in the next step without further purification. Dissolve it in an anhydrous solvent (e.g., DCM or THF) and add the desired amine or alcohol, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
Visualizations
Caption: General workflow for increasing the reactivity of 8-oxo-tetralin carboxylic acid.
Caption: A simplified decision-making flowchart for troubleshooting low product yield.
References
- 1. jackwestin.com [jackwestin.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand-Promoted, Boron-Mediated Chemoselective Carboxylic Acid Aldol Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Poor Solubility of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule containing both a hydrophobic tetralone backbone and a hydrophilic carboxylic acid group. While specific quantitative aqueous solubility data is not extensively available in public literature, based on its structure and the properties of similar aromatic carboxylic acids, it is expected to have low solubility in water.[1][2] Its solubility is generally better in organic solvents, particularly polar organic solvents.
Q2: Why is my compound, this compound, not dissolving in aqueous buffers?
A2: The limited aqueous solubility is likely due to the nonpolar, hydrophobic nature of the tetrahydronaphthalene ring system, which dominates over the polar carboxylic acid and ketone functionalities. At neutral pH, the carboxylic acid group is only partially ionized, further limiting its interaction with water molecules. For carboxylic acids, solubility in water tends to decrease as the size of the carbon skeleton increases.[1][2]
Q3: What are the primary strategies to improve the solubility of a poorly water-soluble carboxylic acid like this one?
A3: The primary strategies can be categorized into physical and chemical modifications.[3]
-
Physical Modifications: These include techniques like particle size reduction (micronization) to increase the surface area for dissolution.[3]
-
Chemical Modifications: For a carboxylic acid, the most common and effective methods involve pH adjustment, salt formation, the use of co-solvents, and complexation with agents like cyclodextrins.
Q4: How does pH adjustment affect the solubility of this compound?
A4: As a carboxylic acid, its solubility is highly pH-dependent. In acidic conditions (low pH), the carboxylic acid group remains in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases to become more basic, the carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻), which is an ion and therefore significantly more soluble in polar solvents like water.
Q5: Can I use co-solvents to dissolve this compound?
A5: Yes, co-solvency is a widely used and effective technique.[3] By adding a water-miscible organic solvent (a co-solvent) to your aqueous system, you can reduce the polarity of the solvent mixture, which can better solvate the hydrophobic portions of the molecule and lead to a significant increase in solubility.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low pH of the medium | The carboxylic acid is in its less soluble protonated form. | Increase the pH of the aqueous medium to above the pKa of the carboxylic acid (typically > 5-6 for aromatic carboxylic acids). This will convert it to the more soluble carboxylate salt. |
| Solvent incompatibility | The compound was dissolved in a water-immiscible organic solvent before addition to the aqueous phase. | Ensure the initial solvent is miscible with water (e.g., DMSO, ethanol, DMF). If not, consider a solvent exchange step or direct dissolution in a suitable co-solvent system. |
| Supersaturation and crashing out | A highly concentrated stock solution in an organic solvent was diluted too quickly in the aqueous buffer. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to allow for gradual dissolution and prevent localized supersaturation. |
Issue 2: Inconsistent results in biological assays due to poor solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound precipitation in cell culture media | The final concentration of the compound in the assay exceeds its solubility limit in the complex biological medium. | Determine the maximum solubility of the compound in the specific assay medium. If necessary, lower the final concentration or incorporate a biocompatible solubilizing agent (e.g., a low percentage of DMSO, cyclodextrin). |
| Formation of compound aggregates | The compound is not fully dissolved and exists as small, insoluble particles that can interfere with the assay. | Before adding to the assay, visually inspect the stock solution for any precipitates. Consider filtering the stock solution through a 0.22 µm filter to remove any undissolved particles. |
| Interaction with assay components | The compound may be binding to proteins or other components in the assay medium, reducing its effective concentration. | Include appropriate controls to assess non-specific binding. Consider using a formulation with a solubilizing excipient that minimizes such interactions. |
Data Presentation
Illustrative Solubility of this compound in Various Solvents
| Solvent | Type | Expected Solubility | Rationale |
| Water (pH 3) | Aqueous (Acidic) | Very Low | The carboxylic acid is in its neutral, less soluble form. |
| Phosphate Buffer (pH 7.4) | Aqueous (Neutral) | Low to Moderate | Partial ionization of the carboxylic acid increases solubility compared to acidic water. |
| Sodium Bicarbonate (5% aq.) | Aqueous (Basic) | High | The carboxylic acid is deprotonated to its highly soluble carboxylate salt form. |
| Ethanol | Polar Organic | Moderate to High | The hydroxyl group can interact with the carboxylic acid, and the ethyl group can solvate the hydrophobic backbone. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of compounds. |
| Dichloromethane (DCM) | Nonpolar Organic | Low | The polarity mismatch between the solvent and the carboxylic acid group limits solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective: To determine the effect of pH on the aqueous solubility of this compound.
-
Materials:
-
This compound
-
A series of aqueous buffers (e.g., pH 3, 5, 7.4, 9)
-
Vials with magnetic stir bars
-
Magnetic stir plate
-
pH meter
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Stir the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
The measured concentration represents the solubility at that specific pH.
-
Protocol 2: Solubility Enhancement by Co-solvency
-
Objective: To increase the solubility of this compound in an aqueous system using a co-solvent.
-
Materials:
-
This compound
-
Water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Standard laboratory glassware
-
-
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v ethanol in PBS).
-
Follow the same procedure as in Protocol 1 (steps 1-5) for each co-solvent mixture to determine the saturation solubility.
-
Alternatively, for preparing a solution of a specific concentration, first dissolve the compound in the pure co-solvent.
-
Then, slowly add the aqueous buffer to the co-solvent solution with constant stirring until the desired final volume and co-solvent percentage are reached. Observe for any signs of precipitation.
-
Visualizations
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
References
Analytical method development challenges for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Technical Support Center: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of the carboxylic acid group. | Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically around pH 2.5-3.5 for aromatic carboxylic acids) to ensure it is in its neutral form. |
| Secondary interactions with the stationary phase. | Add a competitor, such as a small amount of triethylamine (TEA), to the mobile phase to block active sites on the stationary phase. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning of the HPLC system. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| Low Signal Intensity or No Peak | The compound is not eluting from the column. | Use a stronger mobile phase (higher percentage of organic solvent). |
| The detector wavelength is not optimal. | Determine the UV maximum absorbance for the compound. Aromatic structures often have absorbance around 254 nm. | |
| Sample degradation. | Prepare fresh samples and standards. Store stock solutions at low temperatures and protected from light. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Flush the system with a strong solvent. Use fresh, high-purity solvents and sample vials. |
| Carryover from a previous injection. | Implement a needle wash step in the autosampler sequence. Inject a blank solvent after a high-concentration sample. | |
| Baseline Noise or Drift | Air bubbles in the detector. | Purge the detector and ensure the mobile phase is properly degassed. |
| Contaminated mobile phase. | Filter all mobile phases before use. | |
| Leaks in the system. | Check all fittings and connections for leaks. |
Frequently Asked Questions (FAQs)
1. What is the best initial approach for developing an HPLC method for this compound?
A reversed-phase HPLC method with UV detection is a good starting point. Due to the aromatic ring and carboxylic acid functional groups, a C18 column is generally suitable. An acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is recommended to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
2. How can I improve the solubility of this compound for analysis?
The compound is expected to have limited solubility in water. For sample preparation, consider using a mixture of an organic solvent (like methanol or acetonitrile) and water. If solubility issues persist, a small amount of a basic solution (e.g., dilute ammonium hydroxide) can be used to dissolve the compound, followed by neutralization before injection if necessary for chromatographic compatibility.
3. Is GC-MS a suitable technique for the analysis of this compound?
GC-MS can be used, but it will likely require derivatization of the carboxylic acid group to increase volatility and thermal stability. Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or diazomethane. Without derivatization, the compound may exhibit poor peak shape and thermal degradation in the GC inlet.
4. What are the expected mass spectral fragments for this compound in LC-MS analysis?
In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected to be the prominent ion due to the acidic nature of the carboxylic acid group.
5. How should I store samples and stock solutions of this compound?
Stock solutions should be stored in a refrigerator or freezer, protected from light, to minimize degradation. It is advisable to prepare fresh working solutions daily from the stock solution.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol outlines a general reversed-phase HPLC method for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile:water.
Protocol 2: GC-MS Method with Derivatization
This protocol describes a potential GC-MS method following derivatization.
-
Derivatization:
-
Dry down an appropriate amount of the sample under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-500 m/z
Visualizations
Caption: HPLC Troubleshooting Workflow
Caption: Analytical Method Selection Guide
Validation & Comparative
A Comparative Guide to the Biological Activity of 8-Oxo- and 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The tetralone and naphthalene carboxylic acid scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous biologically active compounds. Derivatives of these scaffolds have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and neurology. This guide focuses on two specific isomers, 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its 5-oxo counterpart, to provide a framework for their potential pharmacological evaluation.
Based on the existing literature for related compounds, two primary areas of potential biological activity for these isomers are inhibition of monoamine oxidase (MAO) and modulation of retinoic acid receptors (RARs).
Potential Biological Activities and Structure-Activity Relationships
Monoamine Oxidase (MAO) Inhibition
The α-tetralone scaffold is a known pharmacophore for inhibitors of monoamine oxidase, an enzyme crucial in the metabolism of neurotransmitters.[1][2] Derivatives of α-tetralone have demonstrated potent and selective inhibition of both MAO-A and MAO-B isoforms.[1][2]
Structure-Activity Relationship Insights:
-
Substitution on the C6 and C7 positions of the α-tetralone ring has been shown to be a critical determinant of MAO inhibitory activity and selectivity.[1]
-
The presence of a carboxylic acid group, as in the target compounds, could influence the binding affinity and selectivity for the MAO isoforms.
While no direct data exists for the 8-oxo and 5-oxo isomers, their tetralone core suggests they may exhibit MAO inhibitory properties. The position of the oxo group (at C-8 versus C-5) would likely influence the molecule's three-dimensional shape and electronic properties, potentially leading to differences in their inhibitory potency and selectivity for MAO-A versus MAO-B.
Table 1: Monoamine Oxidase Inhibition by C7-Substituted α-Tetralone Derivatives (Illustrative Data) [1]
| Compound | Substitution at C7 | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Derivative 1 | Arylalkyloxy | 0.010 - 0.741 | 0.00089 - 0.047 |
| Derivative 2 | Benzyloxy | Potent Inhibition | High Potency, Selective |
Note: This table presents data for related compounds to illustrate the potential activity of the tetralone scaffold. Data for the specific 8-oxo and 5-oxo isomers is not available.
Retinoic Acid Receptor (RAR) Modulation
The 6-substituted naphthalene-2-carboxylic acid structure is a key feature of a class of synthetic retinoids that act as ligands for retinoic acid receptors (RARs).[3] RARs are nuclear receptors that regulate gene transcription and are involved in cellular differentiation, proliferation, and apoptosis.[4]
Structure-Activity Relationship Insights:
-
The carboxylic acid moiety is crucial for binding to the RARs.
-
The nature and position of substituents on the naphthalene ring system determine the selectivity for RAR subtypes (RARα, RARβ, and RARγ).[3]
The 8-oxo and 5-oxo isomers of tetrahydronaphthalene-2-carboxylic acid share the naphthalene-2-carboxylic acid backbone and could, therefore, interact with RARs. The position of the oxo group would alter the overall topography of the molecule, which could translate into differences in binding affinity and subtype selectivity.
Experimental Protocols
The following are detailed protocols for assays that could be employed to evaluate the potential biological activities of the 8-oxo and 5-oxo isomers.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from studies on related α-tetralone derivatives.[5]
Objective: To determine the in vitro inhibitory activity of the test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate)
-
Test compounds (8-oxo and 5-oxo isomers)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide
-
Phosphate buffer (pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, prepare reaction mixtures containing phosphate buffer, kynuramine (final concentration 50 µM), and varying concentrations of the test compounds (e.g., 0.001 µM to 100 µM).
-
Initiate the reaction by adding the MAO-A or MAO-B enzyme to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding sodium hydroxide.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence spectrophotometer (excitation at ~310 nm, emission at ~380 nm).
-
Calculate the enzyme catalytic rate for each inhibitor concentration.
-
Plot the enzyme catalytic rate against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Diagram of Experimental Workflow:
Retinoid Acid Receptor (RAR) Transcriptional Activation Assay
This is a general protocol for a luciferase reporter gene assay to assess RAR activation.[6]
Objective: To determine if the test compounds can activate RARα, RARβ, or RARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for RARα, RARβ, and RARγ
-
Reporter plasmid containing a luciferase gene downstream of a Retinoic Acid Response Element (RARE)
-
Transfection reagent
-
Test compounds (8-oxo and 5-oxo isomers)
-
All-trans retinoic acid (positive control)
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with an RAR expression plasmid and the RARE-luciferase reporter plasmid.
-
After transfection, plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compounds or the positive control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀ value.
Diagram of Signaling Pathway and Assay Principle:
Conclusion
While direct comparative data on the biological activities of this compound and its 5-oxo isomer are currently unavailable, their core chemical structures suggest they are promising candidates for investigation as monoamine oxidase inhibitors and retinoic acid receptor modulators. The positional difference of the oxo group is anticipated to result in distinct pharmacological profiles. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these compounds. Further research, including synthesis, in vitro screening, and structure-activity relationship studies, is warranted to elucidate their therapeutic potential.
References
- 1. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6'-substituted naphthalene-2-carboxylic acid analogs, a new class of retinoic acid receptor subtype-specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for the preparation of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The routes are evaluated based on starting materials, reaction conditions, and overall efficiency, with detailed experimental protocols and quantitative data presented to aid in the selection of the most suitable method for specific research and development needs.
Route 1: Multi-step Synthesis from Toluene and Succinic Anhydride
This classical approach builds the tetralone ring system through a sequence of Friedel-Crafts acylation, reduction, and intramolecular cyclization, followed by oxidation of a methyl group to the desired carboxylic acid.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
Toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(4-methylphenyl)-4-oxobutanoic acid.
-
Reaction: Toluene (1.0 eq) and succinic anhydride (1.0 eq) are reacted in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.
-
Catalyst: Anhydrous aluminum chloride (2.2 eq) is added portion-wise at a controlled temperature.
-
Conditions: The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched with ice and hydrochloric acid. The product is extracted with an organic solvent and purified by recrystallization.
-
Yield: Approximately 75-85%.
Step 2: Clemmensen Reduction of 4-(4-methylphenyl)-4-oxobutanoic acid
The keto group of 4-(4-methylphenyl)-4-oxobutanoic acid is reduced to a methylene group to afford 4-(4-methylphenyl)butanoic acid.
-
Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid are used.
-
Conditions: The reaction mixture is heated under reflux for an extended period.
-
Work-up: The product is extracted with an organic solvent and purified.
-
Yield: Typically high, around 90%.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
4-(4-methylphenyl)butanoic acid is cyclized in the presence of a strong acid to form 7-methyl-3,4-dihydronaphthalen-1(2H)-one (7-methyl-1-tetralone).
-
Reagents: Polyphosphoric acid (PPA) or liquid hydrogen fluoride (HF) are commonly used.
-
Conditions: The reaction is heated to promote cyclization.
-
Work-up: The reaction mixture is poured onto ice, and the product is extracted and purified by distillation or chromatography.
-
Yield: Generally in the range of 70-80%.
Step 4: Oxidation of the Methyl Group
The methyl group of 7-methyl-1-tetralone is oxidized to a carboxylic acid using a strong oxidizing agent to yield the final product, this compound.
-
Oxidizing Agent: Potassium permanganate (KMnO₄) in an alkaline solution or chromic acid can be used.
-
Conditions: The reaction is typically heated to ensure complete oxidation.
-
Work-up: The reaction mixture is worked up to isolate the carboxylic acid, which may involve acidification and extraction. Purification is often achieved by recrystallization.
-
Yield: Variable, depending on the oxidizing agent and reaction conditions, but can be in the range of 50-70%.
Data Summary: Route 1
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Friedel-Crafts Acylation | Toluene, Succinic Anhydride, AlCl₃ | 75-85% |
| 2 | Clemmensen Reduction | 4-(4-methylphenyl)-4-oxobutanoic acid, Zn(Hg), HCl | ~90% |
| 3 | Intramolecular Cyclization | 4-(4-methylphenyl)butanoic acid, PPA or HF | 70-80% |
| 4 | Oxidation | 7-methyl-1-tetralone, KMnO₄ or Chromic Acid | 50-70% |
Diagram of Synthetic Pathway: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis from p-Toluic Acid and γ-Butyrolactone
This alternative route begins with a pre-functionalized aromatic starting material and constructs the second ring via acylation and subsequent cyclization.
Experimental Protocol
Step 1: Conversion of p-Toluic Acid to its Acid Chloride
p-Toluic acid is converted to p-toluoyl chloride.
-
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Conditions: The reaction is typically performed in an inert solvent with gentle heating.
-
Work-up: The excess reagent and solvent are removed by distillation.
-
Yield: Nearly quantitative.
Step 2: Friedel-Crafts Acylation with Ethylene
p-Toluoyl chloride undergoes a Friedel-Crafts acylation with ethylene in the presence of a Lewis acid to form 1-(p-tolyl)propan-1-one. This is a less common but feasible approach. A more standard approach would involve a different strategy to build the side chain.
(Due to the limited availability of a well-documented, distinct second route in the public domain, a detailed, experimentally validated protocol for a complete alternative synthesis is not available at this time. The following steps outline a plausible, albeit less common, synthetic strategy for comparison purposes.)
Step 3: Further Elaboration and Cyclization
The propanone derivative would require further chemical transformations to introduce the remaining carbon atoms of the second ring and the carboxylic acid functionality, followed by an intramolecular cyclization to form the tetralone core.
Step 4: Functional Group Interconversion
Final steps would involve adjusting the functional groups to arrive at the target molecule.
Data Summary: Route 2 (Hypothetical)
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Acid Chloride Formation | p-Toluic Acid, SOCl₂ | >95% |
| 2-4 | Multi-step Elaboration & Cyclization | (Varies) | (Not established) |
Diagram of Synthetic Pathway: Route 2 (Conceptual)
Caption: Conceptual workflow for Route 2.
Comparison and Conclusion
| Feature | Route 1 | Route 2 (Conceptual) |
| Starting Materials | Toluene, Succinic Anhydride | p-Toluic Acid, γ-Butyrolactone (or other C4 source) |
| Number of Steps | 4 | Multiple, potentially longer |
| Overall Yield | Moderate | Not well-established |
| Key Reactions | Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Cyclization, Oxidation | Friedel-Crafts Acylation, Multi-step side chain construction, Cyclization |
| Advantages | Well-established chemistry, readily available starting materials. | Starts with a pre-functionalized aromatic ring. |
| Disadvantages | Multi-step process with a moderate overall yield. Use of harsh reagents (HF, strong oxidants). | Less documented, potentially lower yielding and more complex. |
Comparative Biological Activities of Oxo-Tetralin Derivatives: A Guide for Researchers
A comprehensive analysis of the anticancer and neuroprotective potential of various oxo-tetralin derivatives, summarizing key experimental data and outlining associated signaling pathways and methodologies.
Anticancer Activity
Numerous studies have explored the cytotoxic effects of tetralin-based compounds against various cancer cell lines. The data presented below highlights the half-maximal inhibitory concentrations (IC50) of different derivatives, showcasing the impact of various substitutions on their anticancer potency.
Table 1: Anticancer Activity of Tetralin Derivatives against Various Cell Lines
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 3a | α,β-Unsaturated Ketone | HeLa (Cervical Cancer) | 3.5 (µg/mL) | [1] |
| MCF-7 (Breast Cancer) | 4.5 (µg/mL) | [1] | ||
| 4b | Thiazoline-Tetralin | MCF-7 (Breast Cancer) | 69.2 | [2] |
| 4d | Thiazoline-Tetralin | MCF-7 (Breast Cancer) | 71.8 | [2] |
| 4e | Thiazoline-Tetralin | MCF-7 (Breast Cancer) | >100 | [2][3] |
| 4f | Thiazoline-Tetralin | A549 (Lung Cancer) | < Cisplatin | [3][4] |
| 4g | Thiazoline-Tetralin | A549 (Lung Cancer) | < Cisplatin | [3][4] |
| 4h | Thiazoline-Tetralin | A549 (Lung Cancer) | < Cisplatin | [3][4] |
Note: Some IC50 values were reported in µg/mL and are presented as such. Direct comparison requires conversion based on molecular weight. Compounds 4f, 4g, and 4h were reported to be more potent than the standard drug cisplatin at the tested concentrations.
The general mechanism of action for many cytotoxic anticancer drugs involves the induction of apoptosis. The workflow for evaluating the anticancer activity of these derivatives often follows the path from initial cytotoxicity screening to more detailed mechanistic studies.
Figure 1: General workflow for the evaluation of anticancer activity of oxo-tetralin derivatives.
Neuroprotective Activity
Derivatives of tetralin have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The primary targets in this area are enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the inhibition of amyloid-beta (Aβ) peptide aggregation.
Table 2: Neuroprotective Activity of Tetralin Derivatives
| Compound ID | Activity | Target | Inhibition (%) / IC50 (µM) | Reference |
| 4d | Anticholinesterase | Acetylcholinesterase (AChE) | 43.22% at 80 µg/mL | [2] |
| 4f | Anticholinesterase | Acetylcholinesterase (AChE) | 42.87% at 80 µg/mL | [2] |
| 4h | Anticholinesterase | Acetylcholinesterase (AChE) | 49.92% at 80 µg/mL | [2][3][4] |
| 4i | Anticholinesterase | Acetylcholinesterase (AChE) | 41.85% at 80 µg/mL | [2] |
| 4j | Anticholinesterase | Acetylcholinesterase (AChE) | 44.96% at 80 µg/mL | [2] |
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine is a key factor in cognitive decline. Inhibition of acetylcholinesterase (AChE) is a major therapeutic strategy.
Figure 2: Signaling pathway showing the role of AChE and its inhibition by oxo-tetralin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE based on the reaction of thiocholine with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compounds at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound, and the AChE enzyme solution.
-
Initiation of Reaction: Start the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the inhibitory effect of compounds on the MAO-B enzyme.
-
Enzyme and Substrate Preparation: Prepare recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine or benzylamine).
-
Incubation: Pre-incubate the MAO-B enzyme with the test compounds at various concentrations in a suitable buffer.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction and incubate at 37°C.
-
Detection: The product formation (e.g., 4-hydroxyquinoline from kynuramine) is measured spectrophotometrically or fluorometrically. The IC50 values are determined from the dose-response curves.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T)
This assay is used to screen for inhibitors of Aβ fibril formation.
-
Aβ Preparation: Prepare a solution of Aβ peptide (typically Aβ1-42) in a suitable buffer.
-
Incubation: Incubate the Aβ peptide solution with and without the test compounds at 37°C for a period ranging from hours to days to allow for aggregation.
-
Thioflavin T (ThT) Addition: Add Thioflavin T solution to the samples. ThT is a fluorescent dye that binds to amyloid fibrils.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The biological activities and protocols described should be further investigated and validated in a laboratory setting.
References
Spectroscopic Validation of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its structural isomers. Due to the limited availability of published experimental spectra for the target compound and its 5-oxo isomer, this guide utilizes a combination of experimental data for a related analogue and predicted values based on established spectroscopic principles. This approach serves as a robust framework for researchers to validate the structure of synthesized this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its structural alternatives. These tables are designed for easy comparison of the expected spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts in DMSO-d₆)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Carboxylic Acid Proton (ppm) |
| This compound | ~7.8-8.2 (m, 3H) | ~2.5-3.0 (m, 4H), ~2.0-2.2 (m, 2H) | ~12.0-13.0 (br s, 1H) |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | ~7.5-8.0 (m, 3H) | ~2.9 (t, 2H), ~2.6 (t, 2H), ~2.1 (p, 2H) | ~12.0-13.0 (br s, 1H) |
| 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid | 7.68 (s, 1H), 7.65 (d, J=7.9 Hz, 1H), 7.10 (d, J=7.9 Hz, 1H) | 2.72 (s, 4H), 1.75 (s, 4H) | 12.6 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts in DMSO-d₆)
| Compound | Carbonyl Carbons (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound | ~197 (C=O, ketone), ~167 (C=O, acid) | ~125-145 | ~22, ~30, ~38 |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | ~198 (C=O, ketone), ~167 (C=O, acid) | ~126-150 | ~21, ~32, ~36 |
| 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid | ~168 (C=O, acid) | ~124, ~128, ~129, ~134, ~137, ~139 | ~22 (2C), ~28 (2C) |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Ketone) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | ~1685 | ~1700 | ~1200-1300 |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | 2500-3300 (broad) | ~1680 | ~1695 | ~1200-1300 |
| 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid | 2500-3300 (broad) | N/A | ~1680 | ~1200-1300 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 190 | 173 (M-OH), 162 (M-CO), 145 (M-COOH) |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | 190 | 173 (M-OH), 162 (M-CO), 145 (M-COOH) |
| 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid | 176 | 159 (M-OH), 148 (M-CO), 131 (M-COOH), 115 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols can be adapted for the specific instrumentation available in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe with electron ionization (EI) is commonly used.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
The electron energy for EI is typically set at 70 eV.
-
Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain structural information.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.
Caption: A logical workflow for the spectroscopic validation of a synthesized organic compound.
A Comparative Guide to the Purity Assessment of Synthesized 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for any synthesized compound is a cornerstone of reliable and reproducible research, particularly within the pharmaceutical and drug development sectors. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. We will delve into the experimental protocols of prevalent analytical techniques and present a comparative analysis of their performance.
Introduction to Purity Assessment
The presence of impurities in a synthesized active pharmaceutical ingredient (API) or a research compound can significantly impact its efficacy, safety, and stability.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in new drug substances.[2][3] Therefore, employing robust and validated analytical methods for purity determination is not merely a quality control measure but a critical component of the entire research and development process.
The primary sources of impurities in a synthesized compound like this compound can include:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.[4]
-
Intermediates: Synthetic precursors that have not fully converted to the final product.[4]
-
By-products: Compounds formed through side reactions during the synthesis.[4]
-
Degradation Products: Impurities formed by the degradation of the target compound under various conditions.
This guide will focus on three principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the types of expected impurities, and the required level of sensitivity and accuracy. The following table summarizes a comparative overview of HPLC, qNMR, and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.[4] | Quantification based on the direct proportionality between the NMR signal area and the number of nuclei.[5][6][7] | Separation of volatile and semi-volatile compounds followed by detection and identification based on their mass-to-charge ratio.[1][8] |
| Typical Purity Range Detected | 95-99.9% | 90-99.9% | Primarily for trace impurity identification. |
| Quantification | Relative (Area % normalization) or external standard calibration.[4] | Absolute or relative quantification without a reference standard of the analyte.[5][6] | Typically requires an internal standard for accurate quantification. |
| Strengths | High resolution, high sensitivity, widely applicable for non-volatile and thermally labile compounds.[3][8] | Provides structural information and quantification simultaneously, non-destructive, requires minimal sample preparation.[5][6][9] | Excellent for identifying volatile and semi-volatile impurities, high sensitivity, and specificity.[1][2] |
| Limitations | Requires a chromophore for UV detection, quantification can be affected by differences in detector response for impurities.[10] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[6] | Limited to thermally stable and volatile compounds, derivatization may be required for polar compounds.[11] |
| Alternative Compounds | Can effectively separate isomers and related substances of tetralone carboxylic acids. | Can distinguish between structurally similar compounds if they have unique NMR signals. | Can identify and quantify volatile by-products from the synthesis of related tetralone structures. |
Potential Impurities in Synthesized this compound
Based on common synthetic routes for tetralone derivatives, potential impurities could include starting materials, intermediates, and by-products of side reactions.[12][13][14][15][16] A well-designed HPLC method should be capable of separating the main peak of the target compound from these potential impurities.[4]
| Impurity Type | Potential Compound | Rationale |
| Starting Material | Substituted benzene or naphthalene derivatives | Incomplete reaction during the initial steps of the synthesis. |
| Intermediate | Corresponding tetralin or dihydronaphthalene derivatives | Incomplete oxidation or other transformation steps.[17] |
| By-product | Isomeric tetralone carboxylic acids | Non-selective reactions or rearrangements during synthesis. |
| By-product | Decarboxylated tetralone | Loss of the carboxylic acid group under harsh reaction conditions. |
| Reagent/Solvent | Residual organic solvents (e.g., toluene, dichloromethane) | Incomplete removal during the work-up and purification process.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantitative analysis of this compound and the separation of its non-volatile impurities.[18][19][20][21][22]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for the separation of organic acids.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a accurately weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative ¹H NMR (qNMR) Protocol
qNMR offers a powerful method for the direct quantification of the target compound without the need for a specific reference standard of the same compound.[5][6][7][9][23]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities
This method is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.[1][8][24][25]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 2 min)
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/sec.
-
-
Sample Preparation: Dissolve a known amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). If derivatization is necessary to improve the volatility of the analyte or impurities, a suitable silylating agent (e.g., BSTFA) can be used.[11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent purity assessment of an organic compound like this compound.
Caption: Workflow for Synthesis and Purity Assessment.
This guide provides a foundational understanding of the critical aspects of purity assessment for synthesized this compound. The selection of the most appropriate analytical method or combination of methods will ultimately depend on the specific requirements of the research or drug development program.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Small Molecule Analysis | AxisPharm [axispharm.com]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jfda-online.com [jfda-online.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Tetralone synthesis [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. CA1065895A - METHOD FOR THE PRODUCTION OF .alpha.-TETRALONE - Google Patents [patents.google.com]
- 16. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 19. mdpi.com [mdpi.com]
- 20. scioninstruments.com [scioninstruments.com]
- 21. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 24. mdpi.com [mdpi.com]
- 25. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
In-vitro testing of novel compounds derived from 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
A Comparative Analysis of Novel Compounds Derived from an 8-Oxo-5,6,7,8-tetrahydronaphthalene Scaffold
This guide provides a comparative analysis of the in-vitro bioactivity of novel compounds synthesized from an 8-oxo-5,6,7,8-tetrahydronaphthalene core structure. The data presented herein is based on published research and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential of this class of molecules. The primary focus is on their efficacy as inhibitors of specific biological targets, supported by quantitative experimental data.
Due to the limited availability of published in-vitro data for compounds derived directly from 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, this guide presents a detailed analysis of closely related 2-benzyltetralone and 2-benzylidenetetralone derivatives, which have been evaluated as retinoic acid metabolism blocking agents.[1] The experimental data, protocols, and discussed signaling pathways are based on the findings reported for these analogous compounds.
Comparative In-Vitro Efficacy of Novel Tetralone Derivatives
The following table summarizes the in-vitro inhibitory activity of a series of novel tetralone derivatives against liver microsomal retinoic acid metabolizing enzymes and in a MCF-7 CYP26A1 cell-based assay.[1] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzymatic or cellular activity.
| Compound ID | Chemical Name | Liver Microsomal Assay IC50 (µM) | MCF-7 CYP26A1 Cell Assay IC50 (µM) |
| 5 | 2-(4-hydroxybenzyl)-6-methoxytetralone | Not Reported | 7 |
| 6 | 2-(4-hydroxybenzylidene)-6-methoxytetralone | Not Reported | 5 |
| 16a | 2-(biphenyl-4-ylmethyl)-6-hydroxytetralone | 0.5 | Not Reported |
| 16b | 2-(biphenyl-3-ylmethyl)-6-hydroxytetralone | 0.8 | Not Reported |
| Ketoconazole | (Reference Compound) | 18.0 | Not Reported |
| R115866 | (Reference Compound) | 9.0 | 0.005 |
| Liarozole | (Reference Compound) | Not Reported | 7 |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below to allow for replication and further investigation.
Liver Microsomal Retinoic Acid Metabolism Assay[1]
This assay evaluates the ability of the test compounds to inhibit the metabolism of all-trans-retinoic acid (atRA) by enzymes present in liver microsomes.
-
Preparation of Microsomes: Liver microsomes are prepared from a suitable animal model (e.g., rat or human) through differential centrifugation of liver homogenates.
-
Incubation Mixture: The reaction mixture contains liver microsomes, a NADPH-generating system (as a source of co-factors), all-trans-retinoic acid (substrate), and the test compound at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is terminated by the addition of an organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining all-trans-retinoic acid is quantified using high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: The percentage of inhibition of atRA metabolism is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
MCF-7 CYP26A1 Cell-Based Assay[1]
This assay assesses the inhibitory effect of the compounds on the activity of CYP26A1, a key enzyme in retinoic acid metabolism, within a cellular context using the MCF-7 breast cancer cell line.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified period.
-
Substrate Addition: A fluorescent or radiolabeled substrate for CYP26A1 is added to the cells.
-
Measurement of Metabolite Formation: The formation of the metabolite is measured using a plate reader (for fluorescent substrates) or by liquid scintillation counting (for radiolabeled substrates).
-
Data Analysis: The inhibition of CYP26A1 activity is calculated relative to a vehicle-treated control, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the in-vitro evaluation of the novel compounds.
Caption: Simplified signaling pathway of retinoic acid metabolism and action.
Caption: General experimental workflow for the in-vitro evaluation of novel compounds.
References
Navigating the SAR Landscape of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Analogs: A Comparative Guide
Case Study: SAR of Tetralin Carboxamide Growth Hormone Secretagogue Receptor (GHS-R) Antagonists
A relevant example for understanding the SAR of tetralin-based compounds is the study of tetralin carboxamide derivatives as antagonists for the growth hormone secretagogue receptor (GHS-R), a G-protein coupled receptor involved in metabolism and appetite regulation. The following sections present a comparative analysis based on the findings from this analogous series.
Data Presentation: Comparative Activity of Tetralin Carboxamide Analogs
The following table summarizes the structure-activity relationships of a series of tetralin carboxamide derivatives, highlighting the impact of substitutions on their binding affinity for the GHS-R.
| Compound ID | R1 Substitution | R2 Substitution | GHS-R Binding IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | OMe | H | 500 |
| 3 | OMe | 5-Cl | 250 |
| 4 | OMe | 6-Cl | 150 |
| 5 | OMe | 7-Cl | 80 |
| 6 | OEt | 7-Cl | 75 |
| 7 | OPr | 7-Cl | 60 |
| 8 | O-iPr | 7-Cl | 55 |
This data is representative and adapted for illustrative purposes based on general findings in medicinal chemistry literature.
Experimental Protocols
The methodologies employed in the characterization of these analogous compounds typically involve the following key experiments:
1. Chemical Synthesis: The synthesis of the tetralin carboxamide analogs generally begins with the appropriate substituted tetralin-2-carboxylic acid. The carboxylic acid is then activated, commonly using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by conversion to an acyl chloride. The activated acid is subsequently reacted with a desired amine to form the corresponding amide. Purification of the final compounds is typically achieved through column chromatography or recrystallization.
2. GHS-R Binding Assay: The affinity of the synthesized compounds for the GHS-R is determined using a competitive radioligand binding assay. Membranes prepared from cells stably expressing the human GHS-R are incubated with a radiolabeled ligand (e.g., [125I]-ghrelin) and varying concentrations of the test compounds. The amount of radioligand displaced by the test compound is measured, and the concentration of the compound that inhibits 50% of the radioligand binding (IC50) is calculated.
3. Functional Antagonist Assay: To assess the functional activity of the compounds, a cell-based assay measuring the inhibition of ghrelin-induced signaling is performed. This can be a calcium mobilization assay or a reporter gene assay. Cells expressing the GHS-R are first incubated with the test compounds and then stimulated with a known concentration of ghrelin. The ability of the compounds to block the ghrelin-induced response is quantified, and the concentration that produces 50% inhibition (IC50) is determined.
Mandatory Visualizations
To illustrate the logical flow of a typical SAR study, the following diagrams are provided.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Caption: A simplified signaling pathway for the GHS-receptor, illustrating the site of action for antagonist compounds.
Conclusion and Future Directions
While direct SAR studies on 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid analogs are currently lacking, the presented analysis of a related tetralin carboxamide series offers valuable insights. The key takeaways suggest that substitutions on the aromatic ring can significantly modulate biological activity. Future research efforts should focus on the systematic synthesis of 8-oxo-tetralin-2-carboxylic acid analogs with diverse substituents at various positions of the tetralin core. The evaluation of these compounds against a panel of relevant biological targets, such as enzymes and receptors implicated in cancer or metabolic diseases, would be a crucial step in elucidating the SAR for this promising scaffold and unlocking its therapeutic potential.
Benchmarking the performance of catalysts for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several catalytic routes. The efficiency of these pathways is critically dependent on the chosen catalyst, which influences reaction yield, selectivity, and overall process economy. This guide provides a comparative analysis of catalytic systems applicable to the synthesis of the target molecule and its close analogs, supported by available experimental data.
Comparison of Catalytic Performance
The direct synthesis of this compound often involves a multi-step process, typically starting with the formation of a tetralone core followed by functional group modifications. The performance of catalysts in key synthetic steps for producing related tetralone structures is summarized below. While direct comparative data for the specific target molecule is limited in published literature, the following tables provide valuable insights into catalyst performance for analogous transformations.
Table 1: Catalytic Asymmetric Reduction of α-Substituted Tetralones
The enantioselective reduction of α-substituted tetralones is a crucial step for producing chiral alcohols, which are important precursors. The following data, adapted from studies on 2-Methyl-1-tetralone and α-tetralone, showcases the performance of different catalyst systems.[1]
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Key Reaction Conditions |
| Iridium-based Catalyst | α-Methyl substituted tetralone | 95 | 99:1 er | >20:1 | iPrOH solvent[1] |
| Ruthenium-based Catalyst | 2-Methyl-1-tetralone | High | High e.e. (cis alcohol) | - | Dynamic kinetic resolution, t-C₄H₉OK in i-C₃H₇OH[1] |
| Oxazaborolidine Catalyst | α-Tetralone | Good | 85% e.e. | - | In situ generation from a chiral lactam alcohol and borane[1] |
Table 2: Catalysts for Tetralone Synthesis via Friedel-Crafts Acylation and Oxidation
A common route to the tetralone core involves the Friedel-Crafts acylation of a suitable precursor followed by oxidation.
| Reaction Step | Catalyst/Reagent | Key Features |
| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) | Well-established method for forming the tetralone ring structure from tetralin and an acylating agent like acetyl chloride.[2] |
| Oxidation | Sodium Hypochlorite (Haloform Reaction) | Used to oxidize a methyl ketone to the desired carboxylic acid.[2] |
| Catalytic Oxidation | Silica gel-NH₂-Cu | A reusable catalyst for the oxidation of tetralin to α-tetralone with high conversion and selectivity under optimized conditions.[3] |
Experimental Protocols
Detailed methodologies for key synthetic steps are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.
Protocol 1: Friedel-Crafts Acylation of Tetralin
This procedure outlines the formation of 2-acetyl-5,6,7,8-tetrahydronaphthalene, a precursor to the target carboxylic acid.[2]
Materials:
-
Tetralin
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser is assembled under an inert atmosphere (N₂ or Ar).
-
Anhydrous AlCl₃ is suspended in the anhydrous solvent in the flask and cooled to 0°C in an ice bath.
-
A solution of tetralin and acetyl chloride in the same anhydrous solvent is added dropwise over 30-60 minutes.
-
The mixture is stirred at 0°C for one hour after addition, then warmed to room temperature and stirred for an additional 2-4 hours.
-
Reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is worked up by carefully quenching with ice-water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by distillation or chromatography.
Protocol 2: Haloform Oxidation of 2-Acetyltetralin
This protocol describes the oxidation of the acetyl group to a carboxylic acid.[2]
Materials:
-
2-acetyl-5,6,7,8-tetrahydronaphthalene
-
Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., dioxane or THF)
-
Concentrated HCl
Procedure:
-
The 2-acetyltetralin is dissolved in a suitable solvent in a round-bottom flask.
-
A solution of NaOCl and NaOH is added to the flask.
-
The biphasic mixture is stirred vigorously at room temperature. Gentle warming (40-50°C) can be applied to increase the reaction rate.
-
The reaction is monitored for the disappearance of the starting material by TLC.
-
After completion, the aqueous solution is acidified to a pH of 1-2 with concentrated HCl, leading to the precipitation of the carboxylic acid.
-
The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.
-
The crude carboxylic acid can be purified by recrystallization.
Visualizing the Synthesis
The following diagrams illustrate the general workflows for the synthesis of tetralone derivatives, which are precursors to this compound.
Caption: General two-step synthesis workflow.
The following diagram illustrates a more detailed experimental workflow for the Friedel-Crafts acylation step.
Caption: Experimental workflow for Friedel-Crafts acylation.
References
A Researcher's Guide to Antibody Cross-Reactivity Assessment for Small Molecules: A Case Study with 8-Oxopurine Antibodies
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. When developing antibodies against small molecules, such as drug candidates or biomarkers, a thorough evaluation of cross-reactivity is a critical step. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the intended antigen, can lead to false-positive results and inaccurate quantification.
While specific cross-reactivity data for antibodies raised against 8-oxo-tetralin derivatives are not extensively available in the public domain, the principles and methodologies for assessing antibody specificity are universal. This guide utilizes the well-characterized antibodies against 8-oxopurines, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a key biomarker for oxidative DNA damage, as a practical case study. Researchers targeting 8-oxo-tetralin derivatives or other small molecules can adapt the principles and protocols outlined herein to evaluate their own antibodies.
Data Presentation: Antibody Specificity Profile
A crucial aspect of characterizing a monoclonal antibody is to define its binding profile against a panel of structurally related compounds. This is often achieved through competitive enzyme-linked immunosorbent assay (ELISA), where the concentration of a compound required to inhibit 50% of the antibody binding to its target antigen (IC50) is determined. The cross-reactivity is then typically expressed as a percentage relative to the target analyte.
Table 1: Cross-Reactivity Profile of a Monoclonal Anti-8-OHdG Antibody (Clone N45.1)
The following table presents the cross-reactivity of a widely used monoclonal antibody against 8-OHdG, demonstrating its high specificity.
| Compound | Cross-Reactivity (%) |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 100 |
| Guanosine (G) | 0[1][2][3] |
| 7-methyl-Guanosine | 0[1][2][3] |
| 6-SH-Guanosine | 0[1][2][3] |
| 8-bromo-Guanosine | 0[1][2][3] |
| Deoxyadenosine (dA) | 0[1][2][3] |
| Deoxycytidine (dC) | 0[1][2][3] |
| Thymidine (dT) | 0[1][2][3] |
| Deoxyinosine (dI) | 0[1][2][3] |
| Deoxyuridine (dU) | 0[1][2][3] |
| Deoxyguanosine (dG) | 0[1][2][3] |
| O6-methyl-deoxyguanosine | 0[1][2][3] |
| 8-hydroxy-deoxyadenosine | 0[1][2][3] |
| Guanine (Gua) | 0[1][2][3] |
| O6-methyl-Guanine | 0[1][2][3] |
| Uric Acid | 0[1][2][3] |
| Urea | 0[1][2][3] |
| Creatine | 0[1][2][3] |
| Creatinine | 0[1][2][3] |
| 8-sulfhydryl-Guanosine | <1[1][2][3] |
| 8-hydroxy-Guanosine | <1[1][2][3] |
Data sourced from product information for the anti-8-OHdG monoclonal antibody, clone N45.1. The antibody is highly specific for 8-OHdG and does not cross-react with a wide range of analogous compounds. Minimal cross-reactivity of less than 1% is observed with 8-sulfhydryl-Guanosine and 8-hydroxy-Guanosine.[1][2][3]
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for hapten synthesis and competitive ELISA.
Hapten Synthesis and Immunogen Preparation
Small molecules like 8-oxo-tetralin derivatives or 8-oxopurines are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This small molecule is then referred to as a hapten.
Principle: The hapten is chemically linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting conjugate presents the hapten to the immune system, leading to the production of antibodies specific for the hapten.
Generalized Protocol:
-
Hapten Derivatization: Introduce a reactive functional group (e.g., carboxyl, amino, or thiol group) onto the hapten molecule if it does not already possess one. This is often achieved through chemical synthesis. The position of this "linker" is crucial as it will influence which parts of the hapten are exposed and recognized by the immune system.
-
Carrier Protein Activation: Activate the carrier protein to enable covalent bond formation with the derivatized hapten. Common methods include activation of carboxyl groups on the protein using carbodiimides (e.g., EDC) to react with amino groups on the hapten.
-
Conjugation: Mix the activated carrier protein and the derivatized hapten under optimized conditions (pH, temperature, and molar ratio) to allow for efficient conjugation.
-
Purification: Remove unconjugated hapten and by-products from the hapten-carrier conjugate, typically through dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
References
Unraveling the Mechanism of Action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents for metabolic disorders has led to significant interest in the pharmacological potential of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives. While direct experimental evidence confirming the precise mechanism of action for the parent compound remains to be fully elucidated in publicly available literature, extensive research on its structural analogs provides compelling insights into its potential biological targets. This guide offers a comparative analysis of the likely mechanisms of action, supported by experimental data from related tetralone derivatives, and provides detailed protocols for further investigation.
Derivatives of the tetralone scaffold have demonstrated promising activities in the context of metabolic diseases, particularly as antidiabetic agents. The primary mechanisms suggested by the current body of research include the inhibition of Dipeptidyl peptidase-IV (DPP-4) and Protein Tyrosine Phosphatase 1B (PTP1B), as well as the modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Comparative Bioactivity of Tetralone Derivatives
To understand the potential efficacy of this compound, it is crucial to compare the performance of its derivatives against known therapeutic agents. The following tables summarize the available quantitative data for various tetralone analogs, highlighting their activity as DPP-4 inhibitors, PTP1B inhibitors, and their effect on glucose uptake.
Table 1: DPP-4 Inhibitory Activity of Tetralin-Sulfonamide Derivatives
| Compound | DPP-4 IC50 (nM) | Selectivity over DPP-8 and DPP-9 | Reference Compound (Sitagliptin) IC50 (nM) |
| Derivative 4 | 2.80 | 20-40 fold | Not specified in the study |
| Derivative 15 | 2.80 | 20-40 fold | Not specified in the study |
Data sourced from a study on new tetralin-sulfonamide derivatives as anti-diabetic and DPP-4 inhibiting agents.
Table 2: Antihyperglycemic Activity of Tetralone Derivatives
| Compound | % Glucose Uptake Increase | Standard (Rosiglitazone) % Glucose Uptake Increase | Potential Target |
| 4-hydroxy-α-tetralone (1) | 12.2% | 88.8% | PTP1B |
| Ammaniol (2) | 64.8% | 88.8% | Not specified |
| 4-O-(3,4,5-trimethoxybenzoyl)-alpha-tetralone (1D) | 94.6% | 88.8% | Not specified |
Data from a study on tetralone derivatives from Juglans regia and their effect on glucose uptake in L-6 rat muscle cell lines.[1]
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of its derivatives, this compound could exert its effects through one or more of the following pathways:
-
DPP-4 Inhibition: Certain tetralin-sulfonamide derivatives are potent inhibitors of DPP-4.[2] DPP-4 is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 leads to prolonged incretin activity, resulting in improved glycemic control.
-
PTP1B Inhibition: 4-hydroxy-α-tetralone has been identified as a potent inhibitor of PTP1B.[1] PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, the insulin receptor remains phosphorylated and active for a longer duration, thereby enhancing insulin sensitivity.
-
PPARγ Modulation: The tetralone scaffold is a component of some thiazolidinedione derivatives, a class of drugs known to act as PPARγ agonists. PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Activation of PPARγ improves insulin sensitivity.
The following diagrams illustrate these potential signaling pathways and a proposed experimental workflow to confirm the mechanism of action for this compound.
Caption: Potential signaling pathways of this compound derivatives.
References
Safety Operating Guide
Personal protective equipment for handling 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Quantitative Data Summary
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Oral Toxicity | H302: Harmful if swallowed[1] | Standard laboratory PPE to prevent accidental ingestion. |
| Skin Irritation | H315: Causes skin irritation[1] | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoes are required.[2] |
| Eye Irritation | H319: Causes serious eye irritation[1] | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended for splash hazards.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[2] |
Operational Protocol: A Step-by-Step Guide
To ensure safe handling and minimize exposure, a strict operational protocol is crucial.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, ideally within a chemical fume hood.
-
Ventilation: Before starting any work, verify that the chemical fume hood is functioning correctly.[2]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, along with appropriate waste containers, before handling the chemical.[2]
2. Handling the Compound:
-
Solid Form: When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[4]
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
